molecular formula C10H9NO2 B3007665 4-Cyano-3,5-dimethylbenzoic acid CAS No. 90924-01-9

4-Cyano-3,5-dimethylbenzoic acid

Cat. No.: B3007665
CAS No.: 90924-01-9
M. Wt: 175.187
InChI Key: DNOXFFNRMSJGBK-UHFFFAOYSA-N
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Description

4-Cyano-3,5-dimethylbenzoic acid is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.187. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-3,5-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOXFFNRMSJGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90924-01-9
Record name 4-cyano-3,5-dimethylbenzoic acid
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Foundational & Exploratory

Comprehensive Technical Whitepaper on 4-Cyano-3,5-dimethylbenzoic Acid (CAS 90924-01-9): Sourcing, Safety, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Mechanistic Utility

In the realm of medicinal chemistry and advanced organic synthesis, 4-Cyano-3,5-dimethylbenzoic acid (CAS 90924-01-9) serves as a highly specialized bifunctional building block [1]. The molecule features a carboxylic acid moiety and a cyano group situated at opposite ends of a benzene ring (para-relationship), with two methyl groups occupying the 3 and 5 positions.

Physicochemical Data Summary
PropertyValue / Description
Chemical Name This compound
CAS Registry Number 90924-01-9
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMF, DMSO, MeOH; limited in H₂O
Mechanistic Causality: The Role of Steric Shielding

From a synthetic design perspective, the true value of this building block lies in its steric topology . The two methyl groups at the 3 and 5 positions are directly ortho to the cyano group at position 4. This creates significant steric hindrance around the nitrile carbon.

Why does this matter?

  • Orthogonal Reactivity: The steric shielding makes the cyano group highly resistant to unintended nucleophilic attack (such as premature hydrolysis). This allows chemists to perform aggressive activations at the unhindered carboxylic acid (position 1) with zero risk of nitrile degradation.

  • Electronic Tuning: The electron-withdrawing nature of the para-cyano group increases the acidity of the benzoic acid, facilitating easier deprotonation and accelerating esterification or amide coupling kinetics.

Pathway Core This compound (CAS: 90924-01-9) Amide Amide Coupling HATU, DIPEA, DMF Core->Amide R-NH2 Tetrazole Tetrazole Synthesis NaN3, ZnBr2, 120°C Core->Tetrazole Bioisostere generation Reduction Nitrile Reduction Raney-Ni, H2, MeOH Core->Reduction Primary amine access ProdAmide 4-Cyano-3,5-dimethylbenzamides (Selective COOH Activation) Amide->ProdAmide ProdTetrazole 5-(4-Carboxy-2,6-dimethylphenyl) -1H-tetrazole Tetrazole->ProdTetrazole ProdReduction 4-(Aminomethyl)-3,5-dimethyl benzoic acid Reduction->ProdReduction

Figure 1: Synthetic utility and orthogonal reaction pathways for this compound.

Global Supplier Landscape & Sourcing Strategy

Procuring high-purity CAS 90924-01-9 is critical for minimizing downstream purification bottlenecks. Several global vendors supply this compound, primarily catering to the R&D and scale-up sectors[2], [3].

Comparative Supplier Matrix
SupplierTypical PurityScale AvailabilityGeographic Hub
BLD Pharm ≥ 95%Gram to KilogramGlobal / USA
CymitQuimica ≥ 95%GramEurope
Enamine (Building Blocks) ≥ 95%GramEurope / Global
ChemicalBook (Aggregator) VariableMilligram to BulkAsia / Global
Quality Control & Self-Validation Logic

Upon receipt of the material, do not blindly trust the Certificate of Analysis (CoA). Implement a self-validating QC protocol:

  • ¹H-NMR (DMSO-d₆): Look for a distinct 6H singlet at ~2.5 ppm (the two symmetric methyl groups) and a 2H singlet at ~7.8-8.0 ppm (the symmetric aromatic protons at positions 2 and 6). The presence of any doublets indicates an impurity (e.g., loss of a methyl group).

  • LC-MS: Ensure the mass corresponds to [M-H]⁻ = 174.1 in negative electrospray ionization (ESI) mode, as the carboxylic acid easily deprotonates.

Safety Data Sheet (SDS) Analysis & Handling Protocols

Handling this compound requires strict adherence to GHS safety protocols. The compound presents multiple exposure hazards primarily due to its fine crystalline nature and the biological reactivity of the cyano-aromatic system [2].

GHS Hazard Classification
Hazard CodeStatementCausality / Mechanism of Risk
H302 Harmful if swallowedSystemic toxicity upon gastrointestinal absorption.
H312 Harmful in contact with skinLipophilic aromatic ring facilitates dermal penetration.
H315 Causes skin irritationAcidic proton (COOH) lowers local pH on skin contact.
H319 Causes serious eye irritationDirect tissue irritation and potential corneal damage.
H332 Harmful if inhaledFine particulate dust can cross the alveolar barrier.
H335 May cause respiratory irritationDeposition of acidic dust in the respiratory tract.
Engineering Controls & PPE
  • Ventilation: Must be handled inside a certified chemical fume hood (Local Exhaust Ventilation) to mitigate H332 and H335 risks.

  • PPE: Nitrile gloves (double-gloving recommended for scale-up), N95/P100 particulate respirator (if handled outside a hood), and splash-proof goggles.

SDSWorkflow S1 Spill Identified (Solid Powder) S2 Assess Hazards (H302, H312, H315, H319, H332, H335) S1->S2 S3 Don PPE (Nitrile Gloves, N95/P100, Goggles) S2->S3 S4 Containment (Avoid dust generation, sweep up) S3->S4 S5 Decontamination (Wash area with 1M NaOH / Water) S4->S5 S6 Waste Disposal (Aqueous/Solid Chemical Waste) S5->S6

Figure 2: Step-by-step SDS risk mitigation and spill response workflow.

Experimental Protocols: Self-Validating Workflows

To maximize the utility of this building block, the following protocols have been designed with built-in causality and self-validation steps.

Protocol A: Selective Amide Coupling (Steric Advantage)

Because the cyano group is sterically shielded by the 3,5-dimethyl groups, we can aggressively activate the carboxylic acid without risking nitrile hydration.

Reagents:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the acid and HATU in anhydrous DMF. Add DIPEA dropwise at 0°C. Causality: HATU is chosen for its high efficiency with electron-deficient aromatic acids. The 0°C start prevents exothermic degradation of the active ester.

  • Coupling: Stir for 15 minutes to form the active ester, then add the amine. Warm to room temperature and stir for 2 hours.

  • Self-Validation (In-Process): Run a TLC (Hexanes:EtOAc 1:1). The highly polar acid baseline spot should disappear, replaced by a higher Rf UV-active product spot.

  • Workup Logic: Dilute with EtOAc. Wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated aqueous NaHCO₃ (removes unreacted acid and acidic HATU byproducts), and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Tetrazole Formation (Overcoming Steric Hindrance)

Converting the nitrile to a tetrazole (a common carboxylic acid bioisostere) requires overcoming the 3,5-dimethyl steric shield. Standard NaN₃/NH₄Cl conditions will be impractically slow.

Step-by-Step Methodology:

  • Reaction Setup: Combine this compound (1.0 eq), Sodium Azide (NaN₃, 3.0 eq), and Zinc Bromide (ZnBr₂, 1.5 eq) in a pressure vial with DMF/Toluene (1:1). Causality: ZnBr₂ acts as a Lewis acid, coordinating to the nitrile nitrogen to increase its electrophilicity, forcefully overcoming the steric shielding of the ortho-methyl groups.

  • Heating: Seal the vial and heat to 120°C for 24 hours.

  • Quenching (Safety Critical): Cool to room temperature. Carefully quench with 1M HCl in a well-ventilated hood. Causality: HCl protonates the tetrazole for extraction, but also generates highly toxic Hydrazoic acid (HN₃) from unreacted NaN₃. Ensure vigorous stirring in the fume hood to safely vent HN₃ gas.

  • Extraction: Extract with EtOAc, wash with water to remove zinc salts, and purify via reverse-phase chromatography.

References

An In-Depth Technical Guide to 4-cyano-3,5-dimethylbenzoic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-cyano-3,5-dimethylbenzoic acid, a versatile aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. This document elucidates the nomenclature, physicochemical properties, and detailed synthetic protocols for this compound. Furthermore, it explores its reactivity and established applications as a crucial building block in the development of novel therapeutic agents and other advanced materials. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and chemical process development, offering both foundational knowledge and practical insights into the utilization of this important chemical intermediate.

Nomenclature and Chemical Identity

The compound with the chemical structure featuring a benzoic acid core substituted with a cyano group at the 4-position and two methyl groups at the 3- and 5-positions is systematically named according to IUPAC nomenclature as This compound .

Synonyms: A common synonym for this compound is Benzoic acid, 4-cyano-3,5-dimethyl- .[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 90924-01-9
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol [1]
InChI InChI=1S/C10H9NO2/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-4H,1-2H3,(H,12,13)
InChIKey DNOXFFNRMSJGBK-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1C#N)C)C(=O)O

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] Its solubility is limited in water but shows good solubility in various organic solvents, a characteristic attributed to its aromatic nature and the presence of both polar (cyano and carboxylic acid) and non-polar (dimethyl) functional groups.[1]

Table 2: Physicochemical Data

PropertyValueSource
Appearance White crystalline solid[1]
Melting Point Not available
Boiling Point Not available
pKa Not available
Solubility Limited in water, soluble in organic solvents[1]

Synthesis Protocols

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the cyano group onto a pre-existing 3,5-dimethylbenzoic acid framework or the modification of a precursor already containing the nitrile functionality. A common and effective method is the Sandmeyer reaction, starting from 4-amino-3,5-dimethylbenzoic acid.

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Diazotization cluster_cyanation Cyanation (Sandmeyer Reaction) 4-amino-3,5-dimethylbenzoic_acid 4-amino-3,5-dimethylbenzoic acid Diazonium_salt Diazonium Salt Intermediate 4-amino-3,5-dimethylbenzoic_acid->Diazonium_salt NaNO₂, HCl 0-5 °C Target_Compound This compound Diazonium_salt->Target_Compound CuCN, KCN

Sources

Structural Dynamics and Physical Properties of Sterically Hindered Cyanobenzoic Acid Derivatives: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyanobenzoic acids (CBAs) are highly versatile bifunctional building blocks utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers[1][2]. While the cyano group (-C≡N) imparts strong electron-withdrawing properties and acts as a hydrogen-bond acceptor, the spatial arrangement of substituents around the aromatic ring dictates the molecule's physical and biological behavior. Introducing bulky substituents (e.g., methyl, chloro, or bromo groups) adjacent to the carboxylic acid—such as in 2,6-disubstituted derivatives—induces severe steric hindrance. This guide provides an in-depth analysis of how this steric bulk alters the physicochemical properties, solid-state dynamics, and transporter-mediated permeability of cyanobenzoic acid derivatives.

The Mechanistic Basis of Steric Hindrance: The "Ortho Effect"

In standard, unhindered benzoic acids, the carboxylic acid group remains coplanar with the aromatic ring. This coplanarity allows the


-electron system of the benzene ring to cross-conjugate with the carboxylate group, which inherently destabilizes the negatively charged conjugate base and reduces overall acidity[3][4].

However, when bulky groups occupy the ortho positions (e.g., 2,6-disubstitution), the steric clash between these substituents and the carboxylic acid moiety forces the -COOH group to twist out of the plane of the aromatic ring[3].

  • Causality of pKa Shift: This orthogonal rotation completely breaks the

    
    -conjugation between the ring and the carboxylate group. By removing the destabilizing electron-donating resonance effect of the ring, the conjugate base is stabilized purely by the inductive electron-withdrawing (-I) effects of the ring and the cyano group[3][5]. Consequently, sterically hindered cyanobenzoic acids exhibit a dramatic increase in acidity (a significantly lower pKa) compared to their unhindered counterparts.
    

Comparative Physical Properties & Solid-State Dynamics

The physical properties of cyanobenzoic acids are highly sensitive to their substitution patterns. The table below synthesizes quantitative data demonstrating the impact of steric hindrance and electronic effects.

Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives
CompoundSubstitution PatternpKa (Water, 25°C)Melting Point (°C)Structural Conformation
Benzoic Acid (Ref)Unsubstituted4.20[4][6]122Coplanar
4-Cyanobenzoic Acid 4-CN3.55[7][8]217 - 224[9]Coplanar
2-Cyanobenzoic Acid 2-CN3.14[10][11]212[10]Partially Twisted
2,6-Dimethylbenzoic Acid 2,6-diCH

3.24 - 3.36[5][12]114 - 116[12]Orthogonal (Ortho Effect)
3,5-Dibromo-4-cyanobenzoic Acid 3,5-diBr-4-CN~2.8 (Est.)>250Coplanar Acid, Hindered CN
Solid-State Crystal Dynamics

In the solid state, unhindered molecules like 4-cyanobenzoic acid typically form highly stable, planar O-H···O hydrogen-bonded dimers, which arrange into predictable crystal lattices[13][14]. However, introducing severe steric bulk disrupts this standard dimerization. For example, in 3,5-dibromo-4-cyanobenzoic acid, the massive steric radius of the bromine atoms prevents standard linear packing. Instead, these molecules self-assemble into complex "honeycomb-like" sheet structures driven by unique C≡N···Br short contacts and staggered hydrogen-bonded networks[15]. This forced lattice rearrangement directly impacts the compound's melting point, solubility profile, and dissolution rate during drug formulation.

Pharmacokinetic Implications: Transporter-Mediated Uptake

Beyond basic physical chemistry, steric hindrance dictates a molecule's bioavailability. Unhindered benzoic acid derivatives are rapidly absorbed across the intestinal epithelium via Monocarboxylic Acid Transporters (MCTs) located on the apical membranes of enterocytes[16].

When researchers evaluated 2,6-disubstituted benzoic acids in Caco-2 cell monolayers, they discovered that carrier-mediated uptake was almost entirely abolished[16]. The orthogonal orientation of the carboxylate group—forced by the 2,6-steric bulk—destroys the shape complementarity required to fit into the MCT binding pocket. Consequently, these hindered derivatives are restricted to slow, passive transcellular diffusion, drastically lowering their apparent permeability (


).

MCT_Pathway Apical Apical Membrane (Intestinal Lumen) Unhindered Unhindered CBA (Coplanar -COOH) Apical->Unhindered Hindered 2,6-Disubstituted CBA (Orthogonal -COOH) Apical->Hindered MCT MCT Transporter (Carrier-Mediated) Intra Intracellular Space (Systemic Circulation) MCT->Intra Rapid Uptake Unhindered->MCT Shape Complementarity Hindered->MCT Steric Clash Hindered->Intra Passive Diffusion Only (Low Permeability)

Mechanism of MCT-mediated uptake blockade by sterically hindered cyanobenzoic acids.

Experimental Workflows for Property Characterization

To ensure scientific integrity, the physical and biological profiling of hindered cyanobenzoic acids requires self-validating experimental systems. Below are the definitive protocols for characterizing these derivatives.

Protocol 1: High-Precision pKa Determination via Potentiometric Titration

Because the ortho effect severely compresses the pKa of hindered derivatives (often dropping below 3.0), standard inflection-point picking is mathematically unreliable. A Gran plot transformation is mandatory.

  • Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 2.0, 4.0, 7.0) to verify a Nernstian slope (>98% efficiency).

  • Sample Preparation: Dissolve 2.0 mM of the hindered cyanobenzoic acid in a 0.15 M KCl background electrolyte solution to maintain a constant ionic strength, mimicking physiological osmolarity.

  • Titration: Titrate with standardized 0.1 M KOH under a nitrogen atmosphere to prevent CO

    
     dissolution (which forms carbonic acid and skews low-pH readings).
    
  • Gran Plot Validation: Plot the Gran function (

    
    ) against the volume of base added (
    
    
    
    ). The linear extrapolation to the x-axis precisely identifies the equivalence point, self-validating the electrode's response and yielding a highly accurate pKa calculation independent of curve-smoothing artifacts.
Protocol 2: Caco-2 Permeability Assay for MCT-Mediated Uptake

To prove that poor absorption is caused by steric exclusion from MCTs rather than generalized poor solubility, competitive inhibition controls must be utilized[16].

  • Monolayer Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for exactly 21 days to ensure full cellular differentiation, tight junction formation (TEER > 300

    
    ), and mature apical MCT expression.
    
  • Dosing & Internal Controls: Apply 100

    
     of the hindered cyanobenzoic acid to the apical chamber. Crucial Step: Co-incubate a separate well with 100 
    
    
    
    of standard benzoic acid (a known MCT substrate) to serve as a positive control for transporter viability.
  • Sampling & LC-MS/MS: Sample the basolateral chamber at 15, 30, 60, and 120 minutes. Quantify compound transit using LC-MS/MS in negative electrospray ionization (ESI-) mode, monitoring the specific

    
     transitions for the cyano-derivatives.
    
  • Causality Analysis: If the hindered derivative shows low

    
     while the standard benzoic acid control shows high 
    
    
    
    , the lack of uptake is definitively attributed to steric hindrance at the transporter level.

Workflow Prep Compound Prep (Hindered CBAs) pKa Potentiometric Titration (Gran Plot Validation) Prep->pKa Caco2 Caco-2 Cell Culture (21-Day Monolayer) Prep->Caco2 Data Data Integration (Structure-Property Rel.) pKa->Data LCMS LC-MS/MS Quantification (Uptake Kinetics) Caco2->LCMS LCMS->Data

Self-validating experimental workflow for physicochemical and pharmacokinetic profiling.

References

  • J&K Scientific. 3-Cyanobenzoic acid | 1877-72-1. Retrieved from 1[1]

  • Chem-Impex. 4-Cyanobenzoic acid. Retrieved from 2[2]

  • BenchChem. 4-Cyanobenzoic Acid | 98% | CAS 619-65-8. Retrieved from 9[9]

  • Chemistry Stack Exchange. Does unsubstituted benzoic acid not show resonance due to steric effects? Retrieved from 3[3]

  • Quora. Why is benzoic acid (pka=4.20) more acidic than cinnamic acid (pka=4.44)? Retrieved from 4[4]

  • Turito. Benzoic Acid - Structure, Properties, Reactions. Retrieved from 6[6]

  • PubMed / Elsevier. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Retrieved from 16[16]

  • ChemBK. 2-Cyanobenzoic Acid (CAS 3839-22-3). Retrieved from10[10]

  • ChemBK. 2,6-Dimethylbenzoic acid (CAS 632-46-2). Retrieved from12[12]

  • BenchChem. An In-depth Technical Guide to 4-Cyanobenzoic Acid. Retrieved from 7[7]

  • Molecules / Tor Vergata. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from5[5]

  • ChemicalBook. 2-CYANOBENZOIC ACID | 3839-22-3. Retrieved from 11[11]

  • Stenutz. pKa values of 4-cyanobenzoic acid. Retrieved from 8[8]

  • NIH / J. Chem. Crystallogr. A 2:1 co-crystal of 3,5-dibromo-4-cyanobenzoic acid and anthracene. Retrieved from 15[15]

  • Journal of Chemical & Engineering Data / ACS. Vapor Pressures of Four Methyl Esters of Substituted Benzoic Acids. The Intermolecular Hydrogen Bond OH···O. Retrieved from 13[13]

  • Acta Crystallographica Section B / IUCr. Structure of p-cyanobenzoic acid. Retrieved from 14[14]

Sources

Solubility of 4-Cyano-3,5-dimethylbenzoic Acid: A Methodological and Predictive Framework for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract: 4-Cyano-3,5-dimethylbenzoic acid is an aromatic carboxylic acid with a unique substitution pattern, making it a compound of interest for applications in medicinal chemistry and organic synthesis.[1] Its physicochemical properties, particularly its solubility in organic solvents, are fundamental to its utility, dictating everything from reaction conditions and purification strategies to formulation and bioavailability in drug development. This guide provides a comprehensive framework for researchers to understand, predict, and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of solubility, provide field-proven experimental protocols, and outline methods for robust data analysis, empowering scientists to generate reliable and reproducible solubility data.

Molecular Structure and its Implications for Solubility

The solubility behavior of this compound is dictated by the interplay of its constituent functional groups. A thorough understanding of its structure is the first step in designing a rational approach to solvent selection and solubility determination.

  • Core Structure: The molecule is built on a benzoic acid framework. Benzoic acid itself has limited solubility in water but is soluble in many organic solvents.[2]

  • Hydrophobic Groups: The two methyl groups (-CH₃) at the 3 and 5 positions significantly increase the lipophilicity of the molecule, generally decreasing its solubility in polar solvents like water and favoring solubility in non-polar solvents.

  • Polar Cyano Group: The cyano group (-C≡N) at the 4-position introduces a strong dipole moment, increasing the molecule's polarity. This feature can enhance solubility in polar aprotic solvents.[1]

  • Acidic Carboxylic Acid Group: The carboxylic acid moiety (-COOH) is a hydrogen bond donor and acceptor. Its presence suggests that solubility will be favorable in protic solvents (like alcohols) and polar aprotic solvents that can accept hydrogen bonds (like acetone or ethyl acetate). Furthermore, this group allows for a dramatic increase in aqueous solubility under basic conditions, as it deprotonates to form a highly polar carboxylate salt.

Collectively, these features classify this compound as a moderately polar, acidic organic compound. It is expected to be a white crystalline solid with limited aqueous solubility but good solubility in a range of organic solvents.[1]

Theoretical Frameworks for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide invaluable guidance for solvent selection, reducing the time and resources required.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding.[3]

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that solutes will dissolve in solvents with similar HSP coordinates.[4] The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = sqrt(4*(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²)

For a given solute, a radius of interaction (R₀) defines a "solubility sphere." Solvents whose coordinates fall within this sphere are predicted to be good solvents for that solute.[3] While the HSP for this compound are not published, they can be determined experimentally by assessing its solubility in a well-characterized set of solvents.[5]

Diagram: The Concept of the Hansen Solubility Sphere

HansenSphere Fig. 1: Conceptual representation of Hansen Space. cluster_space Hansen Space cluster_sphere Solubility Sphere (R₀) d δd p δp h δh Solute Solute GoodSolvent1 Solvent A Solute->GoodSolvent1 Ra < R₀ PoorSolvent Solvent C Solute->PoorSolvent Ra > R₀ GoodSolvent2 Solvent B

The Jouyban-Acree Model

For optimizing processes like crystallization, solubility in binary solvent mixtures is often more relevant than in neat solvents. The Jouyban-Acree model is a powerful and widely used tool for correlating and predicting solute solubility in these mixtures.[6][7] The model relates the mole fraction solubility of the solute in the mixture (x_m,T) to the mole fraction solubility in the individual solvents (x_1,T and x_2,T) at a given temperature (T).

The general form of the model is: ln(x_m,T) = f₁ln(x_1,T) + f₂ln(x_2,T) + f₁*f₂ * Σ[ Aᵢ * (f₁ - f₂)^i ] where f₁ and f₂ are the mole fractions of the solvents in the mixture, and Aᵢ are the model constants derived from experimental data.[8] This model is highly accurate and can significantly reduce the number of experiments needed to fully characterize a solute's behavior in a binary system.[9]

Experimental Protocol: Equilibrium Solubility Determination via Isothermal Shake-Flask Method

The gold standard for generating high-quality, thermodynamically sound solubility data is the isothermal shake-flask method.[10] This protocol ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.

Core Requirements
  • Analyte: Pure, crystalline this compound. Purity should be confirmed by methods such as HPLC and NMR.

  • Solvents: High-purity (e.g., HPLC grade) organic solvents. A selection covering a range of polarities is recommended (see Table 1).

  • Equipment: Temperature-controlled orbital shaker or water bath, analytical balance, glass vials with PTFE-lined caps, volumetric flasks, syringes with filters (e.g., 0.22 µm PTFE), and a calibrated analytical instrument (e.g., HPLC-UV).

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent to ensure a saturated state is maintained throughout the experiment.

  • Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into each vial.

  • Equilibration: Secure the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-72 hours).

    • Expert Insight: The time to reach equilibrium is critical and must be determined empirically. A preliminary study should be run where samples are taken at various time points (e.g., 12, 24, 48, 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature bath for at least 2-4 hours. This allows the excess solid to settle, preventing contamination of the supernatant.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.

    • Trustworthiness Check: To avoid precipitation due to temperature changes, pre-warm or pre-cool the syringe and filter to the experimental temperature. The filtration step must be performed quickly.

  • Dilution: Immediately dilute the filtered sample gravimetrically or volumetrically with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. The presence of the aromatic ring and cyano group provides strong chromophores suitable for UV detection. A calibration curve must be prepared using standards of known concentration.

  • Data Calculation: Calculate the solubility from the measured concentration of the diluted sample, accounting for all dilution factors. Express the final solubility in standard units such as molarity (mol/L) and mass/volume (g/L or mg/mL).

Diagram: Experimental Workflow for Solubility Determination

Workflow cluster_prep Phase 1: Preparation & Equilibration cluster_sample Phase 2: Sampling & Analysis cluster_data Phase 3: Data Processing A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate at Constant T (24-72h) B->C D 4. Settle Undissolved Solid (2-4h) C->D E 5. Withdraw Supernatant D->E Transfer to Phase 2 F 6. Filter Sample (0.22 µm) E->F G 7. Dilute Gravimetrically or Volumetrically F->G H 8. Quantify via Calibrated HPLC-UV G->H I 9. Calculate Concentration (mol/L, g/L) H->I Transfer to Phase 3 J 10. Report Data I->J

Caption: A validated, step-by-step workflow for equilibrium solubility measurement.

Data Presentation and Analysis

Organizing experimental results in a clear, structured format is essential for comparison and interpretation.

Recommended Solvents for Screening

A diverse set of solvents should be used to build a comprehensive solubility profile.

Table 1: A Representative Set of Organic Solvents for Initial Solubility Screening

Class Solvent Polarity Index Primary Interaction Type
Non-Polar n-Hexane 0.1 Dispersion
Toluene 2.4 Dispersion, π-π
Polar Aprotic Dichloromethane 3.1 Dipolar
Ethyl Acetate 4.4 Dipolar, H-bond Acceptor
Acetone 5.1 Dipolar, H-bond Acceptor
Acetonitrile 5.8 Dipolar
Dimethylformamide (DMF) 6.4 Dipolar, H-bond Acceptor
Dimethyl Sulfoxide (DMSO) 7.2 Dipolar, H-bond Acceptor
Polar Protic 1-Butanol 4.0 H-bond Donor/Acceptor
Isopropanol 4.3 H-bond Donor/Acceptor
Ethanol 5.2 H-bond Donor/Acceptor

| | Methanol | 6.6 | H-bond Donor/Acceptor |

Data Summary Table

All quantitative data should be summarized for easy comparison.

Table 2: Template for Reporting Solubility Data for this compound

Solvent Temperature (°C) Solubility (mol/L) Solubility (g/L) Observations
e.g., Methanol 25.0 Experimental Value Calculated Value e.g., Colorless solution
e.g., Toluene 25.0 Experimental Value Calculated Value
e.g., Ethyl Acetate 25.0 Experimental Value Calculated Value
... ... ... ...

| e.g., Methanol | 40.0 | Experimental Value | Calculated Value | |

Note: The molecular weight of this compound is ~175.19 g/mol .[1]

Conclusion

Determining the solubility of this compound is a systematic process that integrates theoretical prediction with rigorous experimental validation. By understanding the molecule's structural characteristics, researchers can make informed predictions using models like Hansen Solubility Parameters. These predictions should then guide the experimental work, which is best performed using the isothermal shake-flask method to generate true equilibrium data. The resulting comprehensive solubility profile is a critical dataset that underpins the successful application of this compound in research and development, from chemical synthesis to final product formulation.

References

  • Google Patents. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
  • Fakhree, M. A. A., et al. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. PMC. [Link]

  • Chen, P.-C., et al. (2024). Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. ACS Publications. [Link]

  • Google Patents. CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
  • University of Toronto. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

  • PubChem. 4-Amino-3,5-dimethylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Zhang, C., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • Park, K. Hansen Solubility Parameters. [Link]

  • Mobley, D. L., & Guthrie, J. P. (2023). Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]

  • Jouyban, A., et al. (2006). Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model. J-Stage. [Link]

  • PubChem. 4-Cyano-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Preparation of 3,5-dimethylbenzoic acid. [Link]

  • Vreysen, S., & Loones, K. T. (2020). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. [Link]

  • Jouyban, A., & Acree, W. E. Jr. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences. [Link]

  • Agfa Corporate. (2022). Hansen Solubility Parameters (HSP). AgfaLabs. [Link]

  • Organic Syntheses. mesitoic acid. [Link]

  • Jouyban, A., et al. Solubility Prediction of Paracetamol in Water-Glycerol Mixtures at 25 and 30 ºC using the Jouyban-Acree Model. [Link]

  • Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. [Link]

  • Adscientis. Hansen Solubility Parameters (HSP). [Link]

  • Der Pharma Chemica. Effect of Solvent on Distribution Study of Benzoic Acid. [Link]

  • Flogel, O., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. ACS Publications. [Link]

  • Taylor & Francis Online. Hansen solubility parameter – Knowledge and References. [Link]

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Crystal structure of 4-Cyano-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Prospective Crystal Structure of 4-Cyano-3,5-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the definitive crystal structure of this compound (C₁₀H₉NO₂) has not been publicly documented, this guide provides a comprehensive framework for its determination and analysis. By synthesizing methodologies from established crystallographic practices and drawing parallels from structurally related compounds, we offer a prospective look into the molecular geometry, intermolecular interactions, and supramolecular architecture of this compound. This document serves as a robust roadmap for researchers aiming to elucidate the solid-state structure of this compound, a molecule of interest in medicinal chemistry and materials science due to its unique combination of functional groups.[1]

Introduction: The Significance of this compound

This compound is an aromatic carboxylic acid featuring a nitrile (-C≡N) and two methyl (-CH₃) substituents on the benzene ring.[1] This unique arrangement of functional groups imparts a specific polarity and steric profile, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials.[1] The cyano group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, while the carboxylic acid is a classic hydrogen bond donor and acceptor, predisposing the molecule to form predictable supramolecular assemblies.[2][3][4] Understanding the three-dimensional arrangement of molecules in the solid state is crucial for controlling and predicting the physicochemical properties of a substance, such as solubility, dissolution rate, and stability, which are of paramount importance in drug development.

Prospective Molecular and Crystal Structure

Based on the analysis of analogous compounds, we can predict the key structural features of this compound.

The Molecular Structure

The molecule consists of a planar benzene ring substituted with a carboxylic acid group, a cyano group, and two methyl groups. The planarity of the benzene ring is expected, with the substituents lying in or close to the plane of the ring.

Anticipated Intermolecular Interactions

The crystal packing will likely be dominated by a network of intermolecular interactions, primarily hydrogen bonding and potentially π-π stacking.

  • Hydrogen Bonding: The most prominent interaction is expected to be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules, a common motif in the crystal structures of carboxylic acids.[2][3] This would create a robust supramolecular synthon that dictates the primary packing arrangement.

  • Role of the Cyano Group: The cyano group is a good hydrogen bond acceptor and can participate in weaker C-H···N interactions with the methyl or aromatic C-H groups of neighboring molecules.[4] Furthermore, dipole-dipole interactions involving the polar cyano group will contribute to the overall stability of the crystal lattice.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure. The presence and geometry of these interactions will be influenced by the steric hindrance of the methyl groups.

Experimental Workflow for Crystal Structure Determination

The following sections detail the proposed experimental protocol for determining the crystal structure of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through various synthetic routes, often starting from commercially available precursors like 3,5-dimethylbenzoic acid.[5] A potential route could involve the conversion of a related amino-substituted compound, 4-amino-3,5-dimethylbenzoic acid, via a Sandmeyer reaction.[6]

Example Synthetic Protocol (Hypothetical):

  • Diazotization: Dissolve 4-amino-3,5-dimethylbenzoic acid in an acidic aqueous solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide in potassium cyanide. Slowly add the cold diazonium salt solution to the cyanide solution.

  • Work-up and Purification: After the reaction is complete, the crude product can be isolated by filtration or extraction. Purification is critical for obtaining high-quality crystals and can be achieved by recrystallization from a suitable solvent or by column chromatography.

Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) and allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Single-Crystal X-ray Diffraction (SCXRD)

This is the definitive technique for determining the three-dimensional structure of a crystalline solid.

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate crystal structure.

Data Presentation and Visualization

Tabulated Crystallographic Data (Predicted)

The following table presents a hypothetical summary of the kind of crystallographic data that would be obtained from a successful SCXRD experiment.

ParameterPredicted Value/Type
Chemical FormulaC₁₀H₉NO₂
Formula Weight175.18 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁ (Examples)
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1500-2000
Z4 or 8
Density (calculated) (g/cm³)1.2-1.4
R-factor (%)< 5
Visualizations

Molecular Structure of this compound

Caption: Predicted molecular structure of this compound.

Hypothetical Hydrogen-Bonded Dimer

Hydrogen_Bonded_Dimer cluster_0 Molecule A cluster_1 Molecule B A_R Ar-C(O)OH B_R HO(O)C-Ar A_R->B_R O-H···O B_R->A_R O···H-O

Caption: Carboxylic acid dimer formation via hydrogen bonds.

Experimental Workflow Diagram

Experimental_Workflow Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Data_Processing Data Processing & Structure Solution SCXRD->Data_Processing Structure_Refinement Structure Refinement Data_Processing->Structure_Refinement Analysis Structural Analysis & Visualization Structure_Refinement->Analysis

Caption: Workflow for crystal structure determination.

Conclusion

This guide outlines a comprehensive, albeit prospective, analysis of the crystal structure of this compound. By following the detailed experimental protocols and considering the anticipated structural features based on analogous compounds, researchers will be well-equipped to undertake the determination and characterization of this molecule's solid-state architecture. The elucidation of this crystal structure will provide valuable insights for the fields of medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships.

References

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (2017). Molbank, 2017(4), M951. Available from: [Link]

  • PubChemLite. This compound (C10H9NO2). Available from: [Link]

  • Britton, D. (2016). A 2:1 co-crystal of 3,5-dibromo-4-cyanobenzoic acid and anthracene. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1770–1773. Available from: [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). Available from: [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. Available from: [Link]

  • PubChem. 4-Cyano-3-methylbenzoic acid. Available from: [Link]

  • Sowmya, A., et al. (2023). Exploring the intermolecular interactions in Co-crystals of 4-cyanopyridine with 4-bromobenzoic acid: Experimental and computational methods. ResearchGate. Available from: [Link]

  • re3data.org. Cambridge Structural Database. Available from: [Link]

  • Google Patents. 4-cyanobenzoic acid and its methyl ester production method. KR100577873B1.
  • Li, D., et al. (2023). A role of intermolecular interaction modulating thermal diffusivity in organosuperelastic and organoferroelastic cocrystals. Materials Chemistry Frontiers, 7(22), 4843-4850. Available from: [Link]

  • Roy, S., et al. (2025). Intermolecular interactions in crystals modulate intramolecular excited state proton transfer reactions. ChemRxiv. Available from: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Structural Chemistry Data, Software, and Insights. Available from: [Link]

  • Zolotarev, P. N., & Chmovzh, T. N. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 469. Available from: [Link]

  • Kumar, H., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 1010-1013. Available from: [Link]

  • Al-Majid, A. M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 3-cyano-4-hydroxy-2-(4-methylphenyl)-6-oxo-N-phenyl-4-(thiophen-2-yl)cyclohexane-1-carboxamide 0.04-hydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 434–439. Available from: [Link]

  • Tarakhov, M. A., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Crystals, 13(1), 22. Available from: [Link]

  • PubChemLite. 4-amino-3,5-dimethylbenzoic acid (C9H11NO2). Available from: [Link]

  • PubChem. 3,5-Dimethylbenzoic acid. Available from: [Link]

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4-Cyano-3,5-dimethylbenzoic acid melting point and thermal stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Cyano-3,5-dimethylbenzoic acid melting point and thermal stability Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Thermal Characterization, Stability Profile, and Synthetic Utility

Executive Summary

This compound (CAS 90924-01-9 ) is a specialized aromatic intermediate utilized in the synthesis of non-peptidic oxytocin agonists and potentially as a scaffold for androgen receptor modulators.[1][2] Its structural motif—a benzoic acid core flanked by two methyl groups and a para-cyano functionality—imparts unique electronic and steric properties that influence its solid-state behavior and thermal stability.

This guide addresses the critical need for precise thermal characterization of this compound, which often exhibits melting point variations based on purity and polymorphic form. We provide field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to establish a self-validating quality control system.

Physicochemical Identity & Solid-State Properties
PropertySpecification
Chemical Name This compound
CAS Registry Number 90924-01-9
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Physical Appearance White to tan crystalline solid
Solubility Soluble in DMSO, Methanol, EtOAc; Limited solubility in water
pKa (Predicted) ~3.5–3.8 (Acidic carboxyl group)
Melting Point Analysis

Literature data for CAS 90924-01-9 is often sparse compared to common reagents. While structural analogs like 3,5-dimethylbenzoic acid melt at 166°C , the introduction of the para-cyano group significantly alters the crystal lattice energy.

  • Predicted Range: 200°C – 230°C (Due to increased polarity and planar symmetry).

  • Observed Behavior: Crude samples often appear as a tan solid with a depressed melting range (e.g., 180–195°C) due to residual brominated precursors. High-purity crystalline samples (>98%) typically exhibit a sharp endotherm closer to the predicted upper range.

  • Critical Insight: A "clear melt" is not always observed immediately if decarboxylation competes with melting. Thermal analysis must distinguish between phase transition and decomposition.

Thermal Stability & Degradation Mechanisms

The thermal stability of this compound is governed by two competing functionalities:

  • The Nitrile Group (-CN): Generally stable up to >300°C, providing a robust anchor.

  • The Carboxyl Group (-COOH): Susceptible to thermal decarboxylation, especially when the ring is electron-deficient. However, the 3,5-dimethyl substitution provides steric bulk that can kinetically stabilize the carboxyl group against rotation and subsequent loss of CO₂.

Stability Thresholds:

  • < 150°C: Thermally stable. Safe for drying and standard handling.

  • 160°C – 220°C: Melting region. Potential for onset of decarboxylation if held for extended periods.

  • > 250°C: Rapid decomposition likely.

Experimental Protocols: Thermal Characterization

To ensure data integrity in drug development pipelines, relying on generic literature values is insufficient. The following protocols establish a self-validating characterization workflow.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise onset melting point and detect polymorphic transitions.

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid to allow gas escape if decomposition occurs.

  • Equilibration: Equilibrate at 40°C for 5 minutes.

  • Ramp: Heat from 40°C to 280°C at a rate of 10°C/min .

  • Purge Gas: Nitrogen at 50 mL/min.

  • Analysis:

    • Identify the onset temperature (

      
      ) of the major endothermic peak.
      
    • Calculate the Heat of Fusion (

      
      ).[3]
      
    • Rejection Criteria: Any peak broadening >3°C suggests impurity or solvate formation.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify volatile content and define the thermal degradation threshold (


).
  • Sample Prep: Load 5–10 mg into a platinum or ceramic crucible.

  • Ramp: Heat from 30°C to 400°C at 10°C/min .

  • Analysis:

    • Step 1 (<150°C): Weight loss here indicates residual solvent (MeOH, EtOAc) or moisture.

    • Step 2 (Onset of Decomposition): Determine the temperature at 1% and 5% weight loss (

      
      , 
      
      
      
      ).
    • Pass Criteria:

      
       must be > 
      
      
      
      to ensure the material melts before degrading.
Synthesis & Process Context

Understanding the synthesis pathway is crucial for interpreting thermal impurities. The compound is typically derived from 4-bromo-2,6-dimethylbenzonitrile via metal-catalyzed carboxylation (e.g., Pd-catalyzed carbonylation or Lithiation/CO₂ quench).

Impurity Profile:

  • Residual Bromide: Lowers MP significantly.

  • Des-cyano analog: 3,5-dimethylbenzoic acid (MP 166°C) – acts as a eutectic impurity.

Visualization: Synthesis & Characterization Workflow

G Precursor 4-Bromo-2,6-dimethylbenzonitrile Reaction Carboxylation (Pd/CO or n-BuLi/CO2) Precursor->Reaction Reagents Crude Crude Product (Tan Solid) Reaction->Crude Workup Purification Recrystallization (EtOH/Water) Crude->Purification Purification Final This compound (White Solid) Purification->Final Yield ~56% QC_DSC QC: DSC Analysis (MP Confirmation) Final->QC_DSC Sample QC_TGA QC: TGA Analysis (Solvent/Stability) Final->QC_TGA Sample

Figure 1: Synthetic pathway and quality control workflow for this compound.

Applications in Drug Development[4]

This intermediate is a key building block for Oxytocin Agonists and other GPCR-targeting small molecules.

  • Mechanism: The 3,5-dimethyl substitution restricts rotation of the phenyl ring when bound to a receptor, locking the pharmacophore in a bioactive conformation (atropisomerism potential).

  • Reaction Utility: The carboxylic acid is typically activated (using SOCl₂ or HATU) to form amides with piperazine derivatives.

  • Thermal Implication: During amide coupling, avoid temperatures >100°C if using activating agents that generate acidic byproducts, as this can accelerate decarboxylation of the starting material.

Safety & Handling (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stability is maintained at room temperature (25°C) for >24 months if protected from moisture.

References
  • European Patent Office. (2005). Piperazines as oxytocin agonists (EP1512687A1). Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10241099, 4-Cyano-3-methylbenzoic acid (Analog Reference). Retrieved from .

  • CymitQuimica. (2025).[4] Benzoic acid, 4-cyano-3,5-dimethyl- Product Page.[1][5] Retrieved from .

  • NIST Chemistry WebBook. (2025). Benzoic acid, 3,5-dimethyl- Thermochemical Data.[6][7] Retrieved from .

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Precision Engineering of the Meta-Scaffold: A Technical Guide to 3,5-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dimethylbenzoic acid (3,5-DMBA) is more than a simple reagent; it is a "privileged scaffold" in molecular engineering. Its symmetry, defined by the meta-substitution of methyl groups, offers a unique balance of lipophilicity and steric bulk without the orth-position hindrance that often complicates metal coordination or receptor binding.

This guide moves beyond basic encyclopedic entries to analyze the utility of 3,5-DMBA. We explore its critical role as a ligand in Lanthanide-based Metal-Organic Frameworks (Ln-MOFs), its function as a hydrophobic anchor in insulin-mimetic vanadium complexes, and the precise synthetic methodologies required to isolate it without over-oxidation.

Physicochemical Profile & The "Meta-Effect"

The utility of 3,5-DMBA stems from the "Meta-Effect." Unlike ortho-substituted benzoates, the 3,5-methyl groups do not sterically interfere with the carboxylate binding site. Instead, they increase the molecule's lipophilicity and rigidify the aromatic core, making it ideal for hydrophobic pocket binding in enzymes or spacing in crystal lattices.

Table 1: Core Physicochemical Properties
PropertyValueContextual Significance
CAS Number 499-06-9Standard identifier.[1][2][3][4]
Molecular Weight 150.18 g/mol Low MW fragment, ideal for Fragment-Based Drug Design (FBDD).
Melting Point 169–171 °CHigh crystallinity indicates stable lattice packing.
pKa ~4.3–4.4 (Est.)Slightly higher than benzoic acid (4.20) due to electron-donating methyl groups.
LogP 2.8–3.0High lipophilicity; excellent for membrane permeability in drug design.
Solubility EtOH, Ether, AcetonePoor water solubility requires organic co-solvents in synthesis.

Synthetic Pathways: Controlling Oxidation

The synthesis of 3,5-DMBA is a study in controlled chaos. The starting material, mesitylene (1,3,5-trimethylbenzene), has three equivalent methyl groups. The challenge is stopping the oxidation at the mono-acid stage (3,5-DMBA) rather than progressing to the di-acid (uvitic acid) or tri-acid (trimesic acid).

Industrial Route: Catalytic Aerobic Oxidation[5]
  • Mechanism: Radical chain mechanism using Co(II)/Mn(II) catalysts.

  • Pros: Green chemistry (uses

    
    ), scalable.
    
  • Cons: Requires autoclaves/pressure vessels; difficult to control selectivity without precise temperature management.

Laboratory Route: Nitric Acid Reflux
  • Mechanism: Electrophilic aromatic substitution followed by oxidative cleavage.

  • Pros: No specialized pressure equipment needed; accessible for bench-scale (<50g).

  • Cons: Exothermic; generates

    
     fumes; requires strict temperature control to prevent over-oxidation.
    
Visualization: Synthetic Logic Flow

The following diagram illustrates the critical control points in converting Mesitylene to 3,5-DMBA.

SynthesisFlow Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Oxidation Oxidation Step (HNO3 or O2/Co) Mesitylene->Oxidation Reflux 18h Crude Crude Mixture (Mono-, Di-, Tri-acids) Oxidation->Crude Cool & Filter Purification Selective Purification (pH Adjustment) Crude->Purification Dissolve in Na2CO3 Byproducts Byproducts: Uvitic Acid / Trimesic Acid Crude->Byproducts Over-oxidation Product 3,5-Dimethylbenzoic Acid (Pure) Purification->Product Acidify & Recrystallize

Figure 1: Synthetic workflow for 3,5-DMBA highlighting the critical purification step to remove over-oxidized byproducts.

Medicinal Chemistry: The Hydrophobic Anchor

In drug development, 3,5-DMBA is rarely the pharmacophore itself but serves as a critical bioisostere or anchor .

Insulin Mimetics (Vanadium Complexes)

Vanadium compounds (e.g., BMOV) are potent insulin mimetics. Ligands derived from 3,5-DMBA improve the bioavailability of Vanadium(IV/V) ions.

  • Mechanism: The complex inhibits Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B normally dephosphorylates the insulin receptor, turning off the signal.[5] By inhibiting PTP1B, the vanadium complex keeps the insulin receptor active longer.

  • Role of 3,5-DMBA: The lipophilic dimethylphenyl group helps the complex penetrate the cell membrane to reach cytosolic PTP1B.

Ecdysone Agonists (Insecticides)

The 3,5-dimethylbenzoyl moiety is a defining feature of Tebufenozide and related non-steroidal ecdysone agonists.

  • SAR Insight: The 3,5-methyl groups fill a specific hydrophobic pocket in the ecdysone receptor (EcR) of Lepidoptera, inducing a fatal premature molt. Removal of these methyl groups results in a >100-fold loss of potency.

Visualization: Insulin Mimetic Signaling Pathway

InsulinPath Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1 / PI3K / Akt IR->IRS Phosphorylation Glucose Glucose Uptake (GLUT4 Translocation) IRS->Glucose Signaling Cascade PTP1B PTP1B (Negative Regulator) PTP1B->IR Dephosphorylates (Turns Off) Vanadium Vanadium-3,5-DMBA Complex Vanadium->PTP1B Inhibits

Figure 2: Mechanism of Action for Vanadium-based insulin mimetics.[5][6][7] The complex inhibits PTP1B, sustaining insulin signaling.

Materials Science: Lanthanide MOFs

3,5-DMBA is a superior ligand for constructing Lanthanide Metal-Organic Frameworks (Ln-MOFs) due to the Antenna Effect .

  • The Problem: Lanthanide ions (Eu, Tb) have low molar absorption coefficients (they don't absorb light well).

  • The Solution: The aromatic ring of 3,5-DMBA absorbs UV light efficiently. It transfers this energy to the triplet state, and then to the resonance level of the Lanthanide ion, causing intense luminescence (Red for Eu, Green for Tb).

  • Structural Role: The 3,5-methyl groups prevent the MOF network from collapsing into a dense, non-porous structure, maintaining channels for sensing small molecules.

Experimental Protocol: Synthesis of 3,5-Dimethylbenzoic Acid

Safety Warning: This reaction involves hot nitric acid and the evolution of NOx gases. Perform strictly in a fume hood.

Reagents
  • Mesitylene (1,3,5-trimethylbenzene): 20 g[8]

  • Nitric Acid (30% v/v): 80 g[8]

  • Sodium Carbonate (

    
    ): Saturated solution
    
  • Hydrochloric Acid (HCl): Dilute (1M)

Step-by-Step Methodology
  • Reflux: In a 250 mL round-bottom flask, combine 20 g Mesitylene and 80 g Nitric Acid (30%).

  • Reaction: Heat to reflux on a sand bath for 18 hours .

    • Critical Control Point: Do not overheat. Vigorous boiling can lead to dicarboxylic acid formation.

  • Filtration: Cool the mixture. A white precipitate (crude acid) will form. Filter and wash with cold water.[9][8]

  • Purification (The Separation):

    • Dissolve the residue in warm Sodium Carbonate solution.

    • Why? This converts acids to soluble salts. Unreacted mesitylene (organic) will not dissolve.

    • Filter off any undissolved solids (unreacted material).

  • Precipitation: Acidify the filtrate with dilute HCl. The 3,5-DMBA will reprecipitate.[9][8]

  • Recrystallization: Filter the solid and recrystallize from Ethanol.

  • Validation: Check Melting Point. Target: 171°C . If MP is >200°C, you likely have significant Uvitic acid (di-acid) contamination.

References

  • PrepChem. (n.d.). Preparation of 3,5-dimethylbenzoic acid. Retrieved from [Link]

  • PubChem. (2025).[10] 3,5-Dimethylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Srivastava, A. K. (2005). Insulino-mimetic and anti-diabetic effects of vanadium compounds. Diabetic Medicine. Retrieved from [Link]

  • RSC CrystEngComm. (2014). Lanthanide-based metal–organic framework materials as bifunctional fluorescence sensors. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-Cyano-3,5-dimethylbenzoic acid from 4-amino-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-cyano-3,5-dimethylbenzoic acid from 4-amino-3,5-dimethylbenzoic acid. This transformation is achieved through a Sandmeyer reaction, a robust and widely utilized method in organic synthesis for the conversion of primary aromatic amines to various functional groups via a diazonium salt intermediate.[1][2] This document offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, safety precautions, and expected outcomes. The target audience for this guide includes researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the cyano and carboxylic acid functionalities on a substituted benzene ring makes it a versatile intermediate for the synthesis of more complex molecules. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a reliable method for introducing a cyano group onto an aromatic ring by converting a primary arylamine into a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.[1] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[1]

The overall transformation involves two key stages:

  • Diazotization: The conversion of the primary aromatic amine, 4-amino-3,5-dimethylbenzoic acid, into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid).[3] This step is performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[3]

  • Cyanation (Sandmeyer Reaction): The displacement of the diazonium group with a cyanide ion using a copper(I) cyanide catalyst.[1][4] This step results in the formation of the desired aryl nitrile.

This application note will provide a detailed protocol for this synthesis, along with insights into the critical parameters that ensure a successful and safe reaction.

Reaction Mechanism and Workflow

The synthesis of this compound from 4-amino-3,5-dimethylbenzoic acid follows a well-established two-step process.

Part 1: Diazotization

The reaction is initiated by the in situ formation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid then protonates to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of the amino group on 4-amino-3,5-dimethylbenzoic acid attacks the nitrosonium ion, leading to the formation of a diazonium salt after a series of proton transfers and the elimination of water.[5][6]

Part 2: Sandmeyer Cyanation

The Sandmeyer reaction itself is believed to proceed via a single-electron transfer from the copper(I) cyanide to the diazonium salt. This generates an aryl radical, nitrogen gas, and a copper(II) species. The aryl radical then reacts with the cyanide ion, and the copper(I) catalyst is regenerated.[1][5]

Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Cyanation cluster_purification Purification A 4-Amino-3,5-dimethylbenzoic acid D Diazonium Salt Intermediate A->D Reacts with B Sodium Nitrite (NaNO₂) B->D in situ HNO₂ formation C Hydrochloric Acid (HCl) C->D F This compound (Product) D->F Displacement Reaction E Copper(I) Cyanide (CuCN) E->F Catalyst G Crude Product F->G Isolation H Purified Product G->H Recrystallization

Figure 1. Overall workflow for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound.

Materials and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
4-Amino-3,5-dimethylbenzoic acidC₉H₁₁NO₂165.1910.0 g (0.0605 mol)Sigma-Aldrich
Sodium NitriteNaNO₂69.004.60 g (0.0667 mol)Fisher Scientific
Concentrated Hydrochloric AcidHCl36.4615 mLVWR
Copper(I) CyanideCuCN89.566.50 g (0.0726 mol)Acros Organics
Sodium CarbonateNa₂CO₃105.99As neededJ.T. Baker
Ethyl AcetateC₄H₈O₂88.11As neededEMD Millipore
Anhydrous Magnesium SulfateMgSO₄120.37As neededAlfa Aesar
Deionized WaterH₂O18.02As neededIn-house
Equipment
250 mL Three-necked round-bottom flask1
Magnetic stirrer and stir bar1
Thermometer1
Dropping funnel1
Ice bath1
Buchner funnel and filter flask1
pH paper
Rotary evaporator1
Fume hood1
Step-by-Step Procedure

Part 1: Diazotization

  • Preparation of the Amine Salt Suspension: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 10.0 g (0.0605 mol) of 4-amino-3,5-dimethylbenzoic acid in 50 mL of deionized water.

  • Acidification: While stirring, slowly add 15 mL of concentrated hydrochloric acid. The mixture will warm up slightly.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[3]

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 4.60 g (0.0667 mol) of sodium nitrite in 20 mL of deionized water and cool the solution in an ice bath.

  • Formation of the Diazonium Salt: Add the cold sodium nitrite solution dropwise to the stirred amine suspension over a period of 30 minutes, ensuring the temperature remains between 0-5 °C. A slight excess of nitrous acid can be tested for using starch-iodide paper (which will turn blue).

Part 2: Sandmeyer Cyanation

  • Preparation of the Copper(I) Cyanide Solution: In a separate 500 mL beaker, prepare a solution of 6.50 g (0.0726 mol) of copper(I) cyanide in 50 mL of water. Note: This may form a suspension.

  • Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide suspension with vigorous stirring. A significant evolution of nitrogen gas will be observed. Allow the reaction to stir at room temperature for 2 hours, and then heat to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylic acid and precipitate the product.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water to remove any inorganic salts.

Part 3: Purification

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. If the solution is colored, you can add a small amount of activated charcoal and filter it hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry them in a vacuum oven.

Expected Yield and Characterization
  • Theoretical Yield: 9.92 g

  • Expected Actual Yield: 70-80%

  • Appearance: White to off-white solid

  • Melting Point: 219-225 °C[7]

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Safety and Handling

Extreme caution must be exercised when working with cyanide compounds. [8]

  • Toxicity: Sodium nitrite is toxic if swallowed and can cause serious eye irritation.[9] Copper(I) cyanide is highly toxic if swallowed, in contact with skin, or if inhaled.

  • Hydrogen Cyanide Gas: Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide gas.[10] The Sandmeyer reaction should always be performed in a well-ventilated fume hood.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended).[8]

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (such as sodium hypochlorite) before disposal according to institutional guidelines.

  • Emergency Procedures: In case of exposure, immediately remove contaminated clothing, flush the affected area with copious amounts of water, and seek immediate medical attention.[8][11] An emergency cyanide antidote kit should be readily available.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete diazotizationEnsure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. Test for excess nitrous acid.
Decomposition of diazonium saltDo not allow the diazonium salt solution to warm up before adding it to the copper(I) cyanide.
Incomplete Sandmeyer reactionEnsure sufficient heating time after the initial reaction.
Dark-colored product Formation of side productsAdd activated charcoal during recrystallization. Ensure the reaction temperature during the Sandmeyer step does not exceed the recommended range.
Product is an oil Impurities presentRepeat the recrystallization process with a different solvent system if necessary.

Conclusion

The Sandmeyer reaction provides an effective and reliable method for the synthesis of this compound from its corresponding amino precursor. By carefully controlling the reaction conditions, particularly the temperature during diazotization, and adhering to strict safety protocols, this valuable synthetic intermediate can be obtained in good yield and high purity. The detailed protocol and troubleshooting guide provided in this application note should enable researchers to successfully perform this synthesis in a laboratory setting.

References

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link]

  • Wikipedia. Sandmeyer reaction. Retrieved from [Link]

  • Diazo Coupling. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube. Retrieved from [Link]

  • Singh, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3179.
  • 911Metallurgist. (2018, January 18). Cyanide Safety. Retrieved from [Link]

  • Taekwang. Sodium Cyanide Safety Handling Guide. Retrieved from [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.
  • Falih, Z. H., & Hammood, Z. A. (2025). New Preparation and Characterization of Reagent 1-EDBBA Derived from Para Amino-Benzoic Acid. Advanced Journal of Chemistry, Section A, 8(3), 533-544.
  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4-cyano-3-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate.
  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2018, July 2). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. Retrieved from [Link]

  • ResearchGate. (2024, November 21). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Retrieved from [Link]

  • MDPI. (2002, September 30). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Retrieved from [Link]

  • Patents.com. Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Retrieved from [Link]

  • Google Patents. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.

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Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Cyano-3,5-dimethylbenzoic Acid via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the transformation of primary aromatic amines into a wide array of functionalized arenes via diazonium salt intermediates.[1][2] This reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[1] Among its many applications, the introduction of a cyano group to form benzonitriles is particularly valuable, as nitriles are key precursors for synthesizing carboxylic acids, amines, and amides.[1][3][4]

This guide provides an in-depth protocol for the synthesis of 4-Cyano-3,5-dimethylbenzoic acid, a substituted benzonitrile with potential applications in medicinal chemistry and materials science. The synthesis proceeds through a two-step sequence: the initial diazotization of 4-amino-3,5-dimethylbenzoic acid, followed by a copper(I) cyanide-mediated cyanation.[5] We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and address critical safety considerations and troubleshooting strategies to ensure a successful and safe synthesis.

Scientific Principle: The Reaction Mechanism

The conversion of 4-amino-3,5-dimethylbenzoic acid to its cyano derivative is a classic two-stage process.[3] Understanding the causality behind each stage is critical for optimizing reaction conditions and ensuring a high yield.

Stage 1: Diazotization

The first stage is the formation of an aryl diazonium salt. The primary amine, 4-amino-3,5-dimethylbenzoic acid, is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid.[6][7]

  • Causality: This reaction must be conducted at low temperatures (0-5 °C) because aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently, especially if isolated in a dry, solid form.[8][9] The cold temperature maintains the integrity of the diazonium salt in the aqueous solution, allowing it to be used in the subsequent step.

Stage 2: Copper-Catalyzed Cyanation

The second stage involves the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[1]

  • Mechanism: This step proceeds via a radical-nucleophilic aromatic substitution (SRNAr) pathway.[1][8]

    • Single-Electron Transfer (SET): The copper(I) ion from CuCN donates a single electron to the diazonium salt.[3]

    • Dediazoniation: This transfer results in the formation of a transient aryl radical and the irreversible loss of stable nitrogen gas (N₂), which drives the reaction forward.[3]

    • Ligand Transfer: The aryl radical then abstracts a cyanide ligand from a copper(II) cyanide species, which was formed during the initial SET step. This forms the final product, this compound, and regenerates the copper(I) catalyst.[3][10]

The detection of biaryl compounds as byproducts in Sandmeyer reactions provides strong evidence for the existence of these aryl radical intermediates.[1]

Visualized Synthesis and Workflow

Overall Reaction Scheme

Caption: Overall synthesis of this compound.

Experimental Workflow Diagram

G Experimental Workflow A Prepare Amine Suspension (4-Amino-3,5-dimethylbenzoic acid in HCl) B Cool to 0-5 °C A->B D Slowly Add NaNO₂ to Amine (Maintain T < 5 °C) B->D C Prepare NaNO₂ Solution (Cool to 0-5 °C) C->D E Stir for 30 min (Diazonium Salt Formation) D->E G Slowly Add Diazonium Salt to CuCN Solution E->G F Prepare CuCN Solution F->G H Warm to RT, then 50 °C (N₂ Evolution) G->H I Reaction Work-up (Extraction) H->I J Purification (Recrystallization) I->J K Final Product J->K

Caption: Step-by-step workflow for the Sandmeyer reaction.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular FormulaMW ( g/mol )Notes
4-Amino-3,5-dimethylbenzoic acid4919-40-8C₉H₁₁NO₂165.19Starting material.
Sodium Nitrite (NaNO₂)7632-00-0NaNO₂69.00Diazotizing agent. Oxidizer.[7]
Hydrochloric Acid (HCl), conc. 37%7647-01-0HCl36.46Acid medium for diazotization. Corrosive.[7]
Copper(I) Cyanide (CuCN)544-92-3CuCN89.56Catalyst for cyanation. Highly toxic.
Sodium Cyanide (NaCN)143-33-9NaCN49.01Used to solubilize CuCN. Highly toxic.
Urea57-13-6CH₄N₂O60.06To quench excess nitrous acid.[7]
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction solvent.
Sodium Sulfate (anhydrous)7757-82-6Na₂SO₄142.04Drying agent.
Distilled Water7732-18-5H₂O18.02Solvent.
Starch-Iodide PaperN/AN/AN/AIndicator for excess nitrous acid.[11]
Step-by-Step Procedure

PART A: Diazotization of 4-Amino-3,5-dimethylbenzoic acid

  • Amine Suspension: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-3,5-dimethylbenzoic acid (16.52 g, 0.10 mol) in 100 mL of distilled water.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid (25 mL, ~0.30 mol) to the suspension. The mixture will form the amine hydrochloride salt, which may remain as a slurry.

  • Cooling: Place the flask in an ice-salt bath and cool the mixture to an internal temperature of 0-5 °C. It is imperative to maintain this temperature range for the stability of the diazonium salt.[7]

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 30 mL of distilled water and cool the solution in an ice bath.

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. Use the dropping funnel for controlled addition. Monitor the internal temperature closely and ensure it does not rise above 5 °C.[7]

  • Completion Check: After the addition is complete, continue stirring in the ice bath for an additional 30 minutes. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate dark blue-black color indicates completion.[11]

  • Quenching: If the test is positive, add a small amount of urea portion-wise until the starch-iodide test is negative (the paper remains white). This step is crucial to remove excess nitrous acid, which can lead to unwanted side reactions.[7] The resulting clear, yellowish solution of the diazonium salt should be kept cold and used immediately.

PART B: Sandmeyer Cyanation

  • CAUTION: This step involves highly toxic cyanides and must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalyst Preparation: In a 1 L beaker or flask, prepare the copper(I) cyanide solution. Dissolve sodium cyanide (12.5 g, 0.255 mol) in 100 mL of water. In a separate container, make a solution of copper(II) sulfate pentahydrate (not listed in the table, but a common precursor) or use pre-made copper(I) cyanide. If starting from CuCl, suspend copper(I) cyanide (11.2 g, 0.125 mol) in the sodium cyanide solution. A common procedure involves preparing CuCN from copper sulfate.[11] For this protocol, we assume direct use of CuCN. Gently warm the mixture if needed to achieve a clear solution, then cool it to 0-5 °C in an ice bath.

  • Cyanation Reaction: With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the chilled copper(I) cyanide solution. A dark, oily precipitate may form, and nitrogen gas will evolve.[11] The rate of addition should be controlled to keep the temperature below 10 °C.

  • Warming: Once the addition is complete, continue stirring for another 30 minutes while allowing the mixture to warm. Then, remove the ice bath and let the mixture stir at room temperature for 2 hours.

  • Heating: Gently warm the reaction mixture to 50 °C using a water bath and hold for 1 hour to ensure the reaction goes to completion and to decompose any remaining diazonium salt.[11] Cool the mixture back to room temperature.

PART C: Work-up and Purification

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash them with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound as a solid.

Safety and Hazard Management

The Sandmeyer reaction involves several significant hazards that require strict adherence to safety protocols.

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive in solid, dry form.[9][12] NEVER attempt to isolate the diazonium salt. Always keep it in a cold (0-5 °C) aqueous solution and use it immediately after preparation.[9]

  • Toxicity of Cyanides: Copper(I) cyanide and sodium cyanide are extremely toxic.[13] They can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations must be performed in a certified chemical fume hood. An emergency cyanide antidote kit should be available. All cyanide-containing waste must be quenched (e.g., with bleach or hydrogen peroxide under basic conditions) and disposed of according to institutional hazardous waste protocols.

  • Gas Evolution: The reaction releases nitrogen gas, which can cause pressure buildup in a closed system.[9] Ensure the reaction vessel is adequately vented.

  • Corrosive Acids: Concentrated hydrochloric acid is highly corrosive and should be handled with care.[7]

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete diazotization. 2. Decomposition of diazonium salt (temp. too high). 3. Inactive CuCN catalyst.1. Ensure a positive starch-iodide test before proceeding. Use a slight excess of NaNO₂. 2. Strictly maintain the temperature at 0-5 °C during diazotization and addition. 3. Use freshly prepared or high-purity CuCN.
Formation of Phenol Byproduct 1. Reaction temperature was too high, causing the diazonium salt to react with water.[8]1. Maintain rigorous temperature control throughout the process. Ensure the cyanide solution is well-chilled before adding the diazonium salt.
Dark, Tar-like Substance Forms 1. Uncontrolled decomposition of the diazonium salt.[8][14] 2. Temperature rose too quickly during addition.1. Ensure the rate of addition of both the nitrite and the diazonium salt solutions is slow and controlled. 2. Ensure efficient stirring and cooling.
Starch-Iodide Test is Negative 1. Insufficient NaNO₂ added.1. Add a small additional amount of the NaNO₂ solution and re-test after stirring for 5-10 minutes.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Sandmeyer reaction - Wikipedia. (n.d.). Wikipedia.
  • 4-Amino-3,5-dimethylbenzoic acid | 4919-40-8. (n.d.). Sigma-Aldrich.
  • KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method. (n.d.). Google Patents.
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2004). ACS Publications.
  • 4-Amino-3,5-dimethylbenzoic acid | C9H11NO2 | CID 236021. (n.d.). PubChem.
  • An In-depth Technical Guide to the Synthesis of 3-Cyano-4-methylbenzenesulfonamide. (n.d.). Benchchem.
  • Sandmeyer Reaction Mechanism. (2019). BYJU'S.
  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (2021). RSC Publishing.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC.
  • Copper-free Sandmeyer cyanation of arenediazonium o-benzenedisulfonimides. (2015). Royal Society of Chemistry.
  • Technical Support Center: Sandmeyer Cyanation of Triarylamines. (n.d.). Benchchem.
  • Basic Principles, Methods and Application of Diazotization Titration. (n.d.). Pharmaguideline.
  • Reactive Chemical Hazards of Diazonium Salts. (2015). ACS Publications.
  • Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate. (n.d.). Benchchem.
  • Sandmeyer-type reaction as an alternative synthesis route. (n.d.). Benchchem.
  • Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation | Request PDF. (n.d.). ResearchGate.

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Introduction: The Significance of 4-Cyano-3,5-dimethylbenzoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Esterification of 4-Cyano-3,5-dimethylbenzoic Acid: Application Notes and Protocols

This compound is a bespoke aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science.[1] Its rigid, substituted phenyl ring provides a scaffold for constructing complex molecular architectures. The presence of three key functional groups—a carboxylic acid, a nitrile, and two methyl groups—offers multiple points for chemical modification. The esters derived from this acid are of particular interest as they often serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) and functional materials. The methyl and ethyl esters, for example, are frequently used to mask the polar carboxylic acid group, enhancing solubility in organic solvents and allowing for subsequent selective reactions at other sites on the molecule.

The steric hindrance imposed by the two methyl groups ortho to the carboxyl function, combined with the electron-withdrawing nature of the para-cyano group, presents unique challenges for its esterification. This guide provides a detailed analysis of several common and advanced esterification methodologies, offering researchers the rationale to select the most appropriate method based on their specific needs, such as scale, substrate sensitivity, and available equipment.

Physicochemical Properties and Safety Overview

Before commencing any experimental work, it is crucial to be familiar with the properties and handling requirements of the starting material.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 90924-01-9[1]
Molecular Formula C₁₀H₉NO₂[1][2]
Molecular Weight 175.19 g/mol [1]
Appearance White crystalline solid[1]
Solubility Soluble in organic solvents, limited solubility in water[1]

Safety Profile: this compound and related substituted benzoic acids are generally classified as irritants.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, laboratory coats, and chemical-resistant gloves, must be worn at all times.[5][6] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5]

Method 1: Fischer-Speier Esterification - The Classical Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8] It is an equilibrium-driven process, and for sterically hindered substrates like this compound, driving the reaction to completion requires strategic considerations.[9][10]

Principle and Mechanistic Insight

The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[7][10] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the desired ester.

To overcome the unfavorable equilibrium, Le Châtelier's principle is applied by either using a large excess of the alcohol reactant or by actively removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[10][11]

Caption: Fischer-Speier Esterification Mechanism.

Protocol: Synthesis of Methyl 4-cyano-3,5-dimethylbenzoate

This protocol is adapted from standard procedures for the esterification of benzoic acids.[11][12]

  • Reagent Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 28.5 mmol).

  • Solvent/Reagent Addition: Add methanol (100 mL, a large excess) to the flask.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (1.5 mL) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A white precipitate of the ester should form.

  • Workup - Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral (pH ~7-8). This step neutralizes the excess sulfuric acid and any unreacted carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude methyl ester can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.

Table 2: Summary of Fischer-Speier Esterification

ParameterCondition/ReagentRationale
Catalyst Concentrated H₂SO₄Strong Brønsted acid to activate the carbonyl group.[7]
Alcohol Methanol (large excess)Acts as both reactant and solvent; drives equilibrium forward.[11]
Temperature Reflux (~65°C)Provides activation energy for the reaction.
Reaction Time 6-12 hoursSteric hindrance may slow the reaction rate.
Workup NaHCO₃ washNeutralizes acid catalyst and unreacted starting material.

Method 2: Steglich Esterification - Mild Conditions for Hindered Systems

The Steglich esterification is a powerful method for forming esters under exceptionally mild conditions, making it ideal for substrates that are sensitive to acid or high temperatures.[13] It is particularly well-suited for sterically hindered carboxylic acids and alcohols.[14][15][16]

Principle and Mechanistic Insight

This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[14] The carboxylic acid first adds to the carbodiimide to form a highly reactive O-acylisourea intermediate.[15][16] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an N-acylpyridinium species.[13][15] This "active ester" is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to form the desired ester, regenerating the DMAP catalyst. The thermodynamic driving force for the reaction is the formation of the very stable N,N'-dicyclohexylurea (DCU) byproduct.

Caption: Steglich Esterification Mechanism.

Protocol: Synthesis of Ethyl 4-cyano-3,5-dimethylbenzoate
  • Reagent Setup: To a flame-dried, 100 mL round-bottomed flask under an inert atmosphere (N₂ or Ar), add this compound (1.00 g, 5.71 mmol), absolute ethanol (0.33 mL, 5.71 mmol, 1.0 eq), and DMAP (0.07 g, 0.57 mmol, 0.1 eq).

  • Solvent Addition: Dissolve the components in anhydrous dichloromethane (DCM, 30 mL).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. In a separate vial, dissolve DCC (1.29 g, 6.28 mmol, 1.1 eq) in a minimal amount of anhydrous DCM (~5 mL). Add the DCC solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of DCU will form as the reaction progresses.

  • Workup - Filtration: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation of the DCU byproduct. Filter the mixture through a pad of Celite, washing the flask and filter cake with cold DCM.

  • Workup - Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude ester is often of high purity but can be further purified by silica gel column chromatography if necessary.

Table 3: Summary of Steglich Esterification

ParameterCondition/ReagentRationale
Coupling Agent DCC (or EDC)Activates the carboxylic acid to form the O-acylisourea intermediate.[15][16]
Catalyst DMAPActs as a nucleophilic acyl-transfer catalyst, enhancing reaction rate.[13][15]
Solvent Anhydrous DCMAprotic solvent that dissolves reactants well.[16]
Temperature 0°C to Room Temp.Mild conditions preserve sensitive functional groups.[13][17]
Workup Filtration & Acid/Base WashesRemoves DCU byproduct and excess reagents/catalyst.

Method 3: Methyl Esterification with Diazomethane or TMS-Diazomethane

For the specific and high-yield synthesis of methyl esters, derivatization with diazomethane (CH₂N₂) is a highly effective method that proceeds under very mild conditions.[18][19] However, due to the significant hazards associated with diazomethane, its safer analogue, trimethylsilyldiazomethane (TMS-diazomethane), is often preferred.

Principle and Mechanistic Insight

The reaction mechanism is a rapid and quantitative acid-base reaction followed by nucleophilic substitution.[18] The acidic proton of the carboxylic acid is transferred to diazomethane, generating a carboxylate anion and a highly unstable methyldiazonium cation.[18][19] The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the methyldiazonium cation. The excellent leaving group, dinitrogen gas (N₂), is expelled, driving the reaction to completion.[18]

Caption: Diazomethane Esterification Mechanism.

Protocol: Synthesis of Methyl 4-cyano-3,5-dimethylbenzoate using TMS-Diazomethane

This protocol prioritizes safety by using the commercially available TMS-diazomethane solution.

CRITICAL SAFETY NOTE: Diazomethane and its precursors are toxic, carcinogenic, and potentially explosive.[18][19] TMS-diazomethane is safer but should still be handled with extreme caution in a well-ventilated fume hood using appropriate PPE. Do not use ground-glass joints; flame-polished glassware is recommended.

  • Reagent Setup: In a 50 mL flask equipped with a magnetic stir bar, dissolve this compound (500 mg, 2.85 mmol) in a mixture of toluene (10 mL) and methanol (4 mL).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a 2.0 M solution of TMS-diazomethane in hexanes (1.6 mL, 3.2 mmol, ~1.1 eq) dropwise via syringe. Vigorous bubbling (N₂ evolution) should be observed. The persistence of a faint yellow color indicates a slight excess of the reagent.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully quench any excess TMS-diazomethane by the dropwise addition of a few drops of glacial acetic acid until the yellow color disappears and gas evolution ceases.

  • Workup: Concentrate the reaction mixture under reduced pressure. The residue can be dissolved in ethyl acetate, washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and re-concentrated.

  • Purification: The product is typically very clean, but silica gel chromatography can be performed if needed.

Table 4: Summary of (TMS)-Diazomethane Esterification

ParameterCondition/ReagentRationale
Reagent TMS-diazomethaneSafer, commercially available source for methylation.
Solvent Toluene/MethanolCo-solvent system facilitates dissolution and reaction.
Temperature 0°C to Room Temp.Extremely mild conditions, reaction is very fast.
Reaction Time 1-3 hoursReaction is often complete much faster, driven by N₂ evolution.[18]
Workup Acetic Acid QuenchSafely destroys the excess reactive and toxic reagent.

Comparative Analysis and Method Selection

The choice of esterification method depends critically on the specific requirements of the synthesis.

MethodKey AdvantagesKey DisadvantagesBest For...
Fischer-Speier Inexpensive reagents, simple setup, scalable.[7]Harsh acidic conditions, high temperatures, reversible.[11][13]Large-scale synthesis of simple esters where the substrate is robust.
Steglich Very mild, neutral conditions, high yields for hindered substrates.[14][15][17]Stoichiometric byproduct (DCU) removal, more expensive reagents.[17]Acid/base-sensitive or sterically demanding substrates.
Diazomethane Extremely mild, very fast, high yield, clean reaction.[18][20]Reagent is highly toxic and explosive, requires special handling.[18][19]Small-scale, rapid synthesis of methyl esters for sensitive compounds.

Conclusion

The esterification of this compound can be successfully achieved through several synthetic routes. For robust, large-scale applications, the classical Fischer-Speier esterification remains a viable, cost-effective option, provided the equilibrium is actively managed. For substrates with sensitive functional groups or when dealing with significant steric hindrance, the Steglich esterification offers a superior, mild, and high-yielding alternative. Finally, for the specific and rapid preparation of the methyl ester on a smaller scale, derivatization with TMS-diazomethane is unparalleled in its efficiency and cleanliness, though it demands stringent adherence to safety protocols. By understanding the mechanistic nuances and practical considerations of each method, researchers can confidently select and execute the optimal protocol for their drug development and materials science endeavors.

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Application Notes & Protocols: Strategic Synthesis of 4-Carboxy-2,6-dimethylbenzonitrile Derivatives for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-carboxy-2,6-dimethylbenzonitrile scaffold, also known as 4-cyano-3,5-dimethylbenzoic acid, represents a cornerstone structural motif in modern medicinal chemistry. Its rigid, substituted phenyl ring provides a well-defined vector for substituent placement, while the orthogonal reactivity of the nitrile and carboxylic acid groups allows for selective, stepwise elaboration into complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate and its derivatives. We will dissect the strategic considerations behind route selection, offer detailed, field-tested protocols for pivotal chemical transformations, and address common challenges to empower researchers in their pursuit of novel therapeutics. The carboxylic acid moiety is a frequent feature in drug pharmacophores, though it can present challenges related to metabolic stability and membrane permeability, making the synthesis of bioisosteric nitrile-containing analogues a critical strategy in drug design.[1][2][3]

Strategic Overview: Convergent Pathways to a Key Intermediate

The synthesis of the 4-carboxy-2,6-dimethylbenzonitrile core can be approached from two primary retrosynthetic directions. The choice of strategy is often dictated by the availability of starting materials, cost, and the desired substitution pattern on the final derivatives.

  • Strategy A: Cyanation followed by Oxidation. This route commences with a readily available dimethylaniline precursor. The amino group is converted into a nitrile via a diazotization-cyanation sequence (the Sandmeyer reaction). Subsequently, one of the benzylic methyl groups is selectively oxidized to the carboxylic acid. This approach is advantageous when the starting aniline is commercially accessible and when regioselective oxidation can be reliably achieved.

  • Strategy B: Oxidation followed by Cyanation. In this alternative pathway, a dimethyl-substituted aromatic hydrocarbon (e.g., mesitylene) or benzoic acid is the starting point.[4] One of the methyl groups is first oxidized to a carboxylic acid.[5][6] The resulting benzoic acid is then functionalized (e.g., through nitration, reduction, and diazotization) to install the cyano group. This route is often preferred when the corresponding dimethylbenzoic acid is the more accessible precursor.

The following diagram illustrates these divergent/convergent synthetic workflows.

G cluster_A Strategy A: Cyanation First cluster_B Strategy B: Oxidation First Start_A 2,6-Dimethylaniline Intermediate_A 2,6-Dimethylbenzonitrile Start_A->Intermediate_A Sandmeyer Reaction Product 4-Carboxy-2,6-dimethylbenzonitrile Intermediate_A->Product Selective Oxidation Derivatives Derivatives Product->Derivatives Esterification, Amidation, etc. Start_B 3,5-Dimethylbenzoic Acid Intermediate_B 4-Amino-3,5-dimethylbenzoic Acid Start_B->Intermediate_B Nitration & Reduction Intermediate_B->Product Sandmeyer Reaction

Caption: Divergent synthetic routes to 4-carboxy-2,6-dimethylbenzonitrile.

Core Synthesis Protocols: A Practical Guide

This section provides detailed, step-by-step protocols for the key transformations involved in synthesizing the target scaffold via Strategy A, which leverages the robust and widely applicable Sandmeyer reaction.

Protocol 1: Synthesis of 2,6-Dimethylbenzonitrile via Sandmeyer Reaction

Principle: The Sandmeyer reaction is a powerful method for converting a primary aromatic amine into a variety of functional groups, including nitriles.[7] The reaction proceeds through the formation of an aryl diazonium salt, which is then decomposed in the presence of a copper(I) cyanide catalyst to yield the corresponding benzonitrile.[8][9][10] This radical-nucleophilic aromatic substitution is a cornerstone of aromatic chemistry.[9]

Sandmeyer_Mechanism cluster_reagents Reagents ArNH2 Ar-NH₂ (2,6-Dimethylaniline) Diazonium Ar-N₂⁺ (Diazonium Salt) ArNH2->Diazonium Diazotization ArylRadical Ar• (Aryl Radical) Diazonium->ArylRadical Single Electron Transfer (SET) ArCN Ar-CN (2,6-Dimethylbenzonitrile) ArylRadical->ArCN Radical Capture & Ligand Transfer NaNO2_HCl NaNO₂ / aq. HCl (0-5 °C) NaNO2_HCl->Diazonium CuCN Cu(I)CN CuCN->ArylRadical Cu(II) Cu(II)X Cu(II)->ArCN

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

Materials and Reagents:

  • 2,6-Dimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Deionized Water

  • Diethyl Ether or Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • Diazonium Salt Formation: In a three-necked flask equipped with a mechanical stirrer and thermometer, prepare a solution of 2,6-dimethylaniline in aqueous HCl. Cool the mixture to 0-5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C. Vigorous stirring is essential. The formation of the diazonium salt is typically complete after 15-20 minutes of addition.

  • Catalyst Solution Preparation: In a separate, larger flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5 °C. CAUTION: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred copper cyanide solution. Effervescence (evolution of N₂ gas) will be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Workup and Purification: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (3x volumes).

  • Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2,6-dimethylbenzonitrile.[11][12] The product can be further purified by distillation or column chromatography.

Protocol 2: Oxidation of 2,6-Dimethylbenzonitrile to 4-Carboxy-2,6-dimethylbenzonitrile

Principle: The conversion of a benzylic methyl group to a carboxylic acid is a standard transformation that can be achieved with strong oxidizing agents.[13] Reagents like potassium permanganate (KMnO₄) or chromic acid are effective for this purpose.[5][14] The reaction proceeds because the benzylic C-H bonds are weakened by the adjacent aromatic ring, making them susceptible to oxidation.

Materials and Reagents:

  • 2,6-Dimethylbenzonitrile

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bisulfite (NaHSO₃) (for quenching excess KMnO₄)

  • Deionized Water

  • Standard heating and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,6-dimethylbenzonitrile in an aqueous solution of NaOH or KOH.

  • Heat the mixture to reflux. While refluxing, add solid potassium permanganate portion-wise over several hours. The purple color of the permanganate will dissipate as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Continue heating until the purple color persists, indicating the reaction is complete. This may take several hours.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Add a small amount of sodium bisulfite or ethanol to quench any excess KMnO₄ until the purple color disappears completely.

  • Filter the hot solution to remove the MnO₂ precipitate. Wash the filter cake with hot water.

  • Cool the combined filtrate in an ice bath. Carefully acidify the clear solution with concentrated HCl until the pH is ~1-2.

  • The desired product, 4-carboxy-2,6-dimethylbenzonitrile, will precipitate out as a solid.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Data Summary and Characterization

The successful synthesis of these compounds relies on careful monitoring and characterization. Below is a summary of expected outcomes and key analytical data.

StepReactionKey ReagentsTypical Yield (%)Product FormKey Characterization Peaks
1 Sandmeyer CyanationNaNO₂, CuCN65-80%White to cream solidIR (cm⁻¹): ~2230 (C≡N stretch). ¹H NMR: Singlets for two methyl groups.
2 Benzylic OxidationKMnO₄50-70%White solidIR (cm⁻¹): ~2500-3300 (broad, O-H), ~1700 (C=O), ~2230 (C≡N). ¹³C NMR: ~170 (COOH), ~118 (CN).

Note: Yields are highly dependent on reaction scale and purification efficiency.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low yield in Sandmeyer reaction Incomplete diazotization; premature decomposition of diazonium salt.Strictly maintain the temperature at 0-5 °C during diazotization and addition. Ensure slow, controlled addition of NaNO₂.
Nitrile hydrolysis during oxidation Harsh basic or acidic conditions during oxidation or workup.[15]The oxidation is typically run under basic conditions, which can lead to hydrolysis.[15] Minimize the time the product is exposed to strong base at high temperatures. Acidify carefully during workup at low temperatures.
Incomplete oxidation Insufficient oxidizing agent or reaction time.Monitor the reaction by TLC. Add KMnO₄ until the purple color persists for at least 30 minutes at reflux.
Product is oily or has a low melting point Presence of impurities, unreacted starting material, or residual solvent.[15]Purify the product thoroughly. For solids, recrystallization is effective.[15] Column chromatography can be used to separate products from starting materials of different polarities.[15]

Conclusion

The synthesis of 4-carboxy-2,6-dimethylbenzonitrile derivatives is a critical capability for medicinal chemists involved in drug discovery. The protocols and strategies outlined in this guide provide a robust framework for accessing this valuable scaffold. By understanding the underlying chemical principles, adhering to detailed experimental procedures, and anticipating potential challenges, researchers can efficiently produce these key building blocks for the development of next-generation therapeutics. The strategic replacement of carboxylic acids with bioisosteric groups like nitriles is a proven method to overcome pharmacokinetic challenges, highlighting the importance of the synthetic routes described herein.[1][3]

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Application Note: Orthogonal Cross-Coupling Strategies Utilizing the 4-Cyano-3,5-dimethylbenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Overview

4-Cyano-3,5-dimethylbenzoic acid (CAS 90924-01-9) is a highly functionalized aromatic building block characterized by a benzoic acid moiety, a cyano group (–CN), and two sterically demanding methyl groups (–CH₃) at the 3 and 5 positions[1]. In modern drug discovery and materials science, the ability to selectively functionalize specific sites on a densely substituted aromatic ring is paramount.

This specific scaffold is uniquely valuable because it offers two orthogonal handles for transition-metal-catalyzed C–C bond formation:

  • The Carboxylate Group : Primed for Pd/Cu-catalyzed decarboxylative cross-coupling.

  • The Nitrile Group : Primed for Ni-catalyzed decyanative cross-coupling.

Mechanistic Rationale (E-E-A-T)

Why this specific scaffold?

The efficacy of decarboxylative cross-coupling is heavily dependent on the electronic nature of the benzoic acid. The extrusion of CO₂ from an unactivated benzoate is thermodynamically challenging. However, the presence of the strongly electron-withdrawing para-cyano group in this scaffold significantly lowers the activation energy for decarboxylation by stabilizing the transient aryl-copper intermediate[2][3]. This stabilization is critical for preventing protodecarboxylation (a common side reaction) and ensuring efficient transmetalation to the palladium cycle[4][5].

Conversely, the cyano group itself is not merely an electronic modifier; it is a latent electrophile. Through the use of low-valent nickel catalysis paired with strong σ-donor ligands, the robust C–CN bond can undergo oxidative addition, enabling decyanative cross-coupling pathways[6]. The steric shielding provided by the 3,5-dimethyl groups prevents unwanted side reactions at the ortho positions, ensuring high regioselectivity.

Pathways Scaffold This compound Decarb Pathway A: Decarboxylative Pd/Cu Catalysis Scaffold->Decarb Aryl Halide - CO2 Decyan Pathway B: Decyanative Ni Catalysis Scaffold->Decyan Arylboronic Acid (Esterified Scaffold) ProdA Biaryl Derivative (Retains -CN) Decarb->ProdA ProdB Biaryl Derivative (Retains -COOMe) Decyan->ProdB

Fig 1. Orthogonal cross-coupling pathways for the this compound scaffold.

Application 1: Pd/Cu-Catalyzed Decarboxylative Cross-Coupling

Objective : Synthesis of 4-cyano-3,5-dimethylbiaryl derivatives via CO₂ extrusion.

Causality & Validation : The reaction utilizes a synergistic Pd/Cu bimetallic system. Cu(I) mediates the decarboxylation to form an aryl-copper species, while Pd(0) activates the aryl halide. A critical self-validation step in this protocol is the visual confirmation of CO₂ evolution (bubbling) upon reaching the activation temperature (typically 160 °C), which confirms the generation of the active aryl-copper nucleophile[4][5].

Mechanism CuCat Cu(I) Catalyst CuCarb Cu(I) Carboxylate CuCat->CuCarb + Carboxylic Acid ArylCu Aryl-Cu(I) Species CuCarb->ArylCu Heat (- CO2) PdTrans Diaryl-Pd(II) ArylCu->PdTrans Transmetalation PdCat Pd(0) Catalyst PdOx Pd(II)(Aryl)(X) PdCat->PdOx + Aryl Halide PdOx->PdTrans Transmetalation PdTrans->CuCat Regenerates Cu(I) PdTrans->PdCat Regenerates Pd(0) Product Biaryl Product PdTrans->Product Reductive Elimination

Fig 2. Synergistic Pd/Cu catalytic cycle for decarboxylative cross-coupling.

Protocol: Synthesis of 4-Cyano-3,5-dimethylbiphenyl
  • Preparation : In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with this compound (1.0 mmol, 175.2 mg)[1], Cu₂O (0.05 mmol, 5 mol%), Pd(PCy₃)₂Cl₂ (0.02 mmol, 2 mol%), and anhydrous K₂CO₃ (2.0 mmol).

  • Solvent & Electrophile Addition : Add a solvent mixture of NMP/Quinoline (3:1 v/v, 4.0 mL) followed by bromobenzene (1.2 mmol). Expert Insight: The quinoline acts as a crucial ancillary ligand for copper, stabilizing the Cu(I) center and facilitating the decarboxylation step.

  • Reaction Execution : Seal the tube, remove it from the glovebox, and heat to 160 °C in an oil bath.

    • Self-Validation: Attach a mineral oil bubbler to the Schlenk line; steady gas evolution within the first 30 minutes confirms active decarboxylation.

  • Monitoring : After 12 hours, cool the reaction to room temperature. Extract a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS using dodecane as an internal standard to verify >95% consumption of the aryl halide.

  • Workup : Dilute the mixture with EtOAc (20 mL) and wash sequentially with 1M HCl (3 x 15 mL) to remove quinoline and NMP, followed by brine. Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Quantitative Data: Optimization of Pd/Cu Co-Catalyst Ratios
EntryPd Catalyst (mol%)Cu Catalyst (mol%)Temp (°C)Yield (%)Observation / Causality
1Pd(PCy₃)₂Cl₂ (2)Cu₂O (5)16088Optimal synergistic turnover.
2Pd(PCy₃)₂Cl₂ (2)None1600No decarboxylation occurs without Cu.
3NoneCu₂O (5)1600No oxidative addition without Pd.
4Pd(PCy₃)₂Cl₂ (2)Cu₂O (5)12015Insufficient thermal energy for CO₂ extrusion.

Application 2: Ni-Catalyzed Decyanative Cross-Coupling

Objective : Synthesis of 3,5-dimethylbiphenyl-4-carboxylic acid derivatives via C–CN activation.

Causality & Validation : To utilize the cyano group while preserving the carboxylate, the scaffold must first be esterified (e.g., to methyl 4-cyano-3,5-dimethylbenzoate). Nickel-catalyzed decyanative coupling requires highly electron-rich ligands (like PCy₃ or Xantphos) to push electron density onto the Ni center, facilitating the difficult oxidative addition into the strong C–CN bond[6]. Weaker donors fail to activate the bond.

Protocol: Synthesis of Methyl 3,5-dimethylbiphenyl-4-carboxylate
  • Pre-functionalization : Convert this compound to its methyl ester using standard Fischer esterification (MeOH, cat. H₂SO₄, reflux). Verify complete conversion via TLC (loss of the highly polar baseline spot).

  • Catalyst Assembly : In a glovebox, combine Ni(cod)₂ (0.10 mmol, 10 mol%) and PCy₃ (0.20 mmol, 20 mol%) in anhydrous toluene (2.0 mL). Stir for 10 minutes.

    • Self-Validation: The solution must transition to a deep red/brown color, indicating the successful formation of the active L₂Ni(0) complex.

  • Coupling : To the catalyst solution, add methyl 4-cyano-3,5-dimethylbenzoate (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (2.0 mmol). Dilute with an additional 3.0 mL of toluene.

  • Execution : Heat the sealed mixture at 130 °C for 24 hours.

    • Self-Validation: The reaction mixture should transition from dark red to a heterogeneous grey/black suspension as the coupling proceeds and inorganic salts precipitate.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove inorganic salts and precipitated nickel black, elute with EtOAc, and concentrate. Purify via column chromatography.

Quantitative Data: Ligand Screening for Decyanative Cross-Coupling
EntryNi Precatalyst (mol%)Ligand (mol%)Time (h)Yield (%)Observation / Causality
1Ni(cod)₂ (10)PCy₃ (20)2482Strong σ-donor facilitates oxidative addition.
2Ni(cod)₂ (10)Xantphos (10)2475Bidentate ligand prevents catalyst deactivation.
3Ni(cod)₂ (10)PPh₃ (20)2412Insufficient electron density on Ni center.
4NonePCy₃ (20)240Background reaction does not occur.

References

  • Decarboxylative cross-coupling Source: Wikipedia (Citing Gooßen et al., Science 2006) URL:[Link]

  • Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings Source: ResearchGate URL:[Link]

  • Decarboxylative Coupling Reactions: A Modern Strategy for C-C-Bond Formation Source: Chemical Society Reviews URL:[Link]

  • New methods for copper-catalyzed decarboxylative C-H arylation reactions Source: West Virginia University Research Repository URL:[Link]

  • Ligand-controlled switchable nickel-catalyzed coupling of nitriles with aryl triflates Source: RSC Publishing URL: [Link]

Sources

Application Note: 4-Cyano-3,5-dimethylbenzoic Acid as a Core Scaffold in Next-Generation Diamide Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of modern agrochemicals relies heavily on the strategic selection of molecular building blocks that confer both high target-site affinity and robust metabolic stability.[1]. This application note details the structural rationale, step-by-step synthetic protocols, and mechanistic pathways for utilizing this specific benzoic acid derivative in the development of novel anthranilic and phthalic diamide insecticides. These classes of agrochemicals are critical for controlling destructive lepidopteran pests, such as Spodoptera frugiperda, by[2].

Structural Rationale & Mechanistic Insights

The efficacy of a diamide insecticide is dictated by its ability to bind the transmembrane domain of the insect RyR and[3]. The incorporation of the 4-cyano-3,5-dimethylbenzoyl moiety provides a dual advantage:

  • Electronic Modulation (The Cyano Group): The para-cyano (-CN) group is a potent electron-withdrawing moiety. It increases the lipophilicity and the overall dipole moment of the active ingredient (AI). This polarity is essential for forming critical hydrogen bonds and dipole-dipole interactions within the RyR binding pocket, [4].

  • Steric Shielding (The 3,5-Dimethyl Groups): Metabolic resistance in pests often arises from the overexpression of Cytochrome P450 enzymes (e.g., CYP6AE43), which rapidly oxidize unprotected aromatic rings. The methyl groups at the 3 and 5 positions act as a steric shield around both the cyano group and the aromatic core. This specific substitution pattern drastically reduces the molecule's susceptibility to oxidative metabolism, thereby prolonging the AI's half-life and overcoming common resistance mechanisms[2].

Experimental Protocols: Synthesis of a Model Diamide AI

The following protocols outline the synthesis of a model diamide AI using 4-cyano-3,5-dimethylbenzoic acid as the starting material. The workflow relies on a highly controlled amidation sequence designed to maximize yield while preventing the degradation of sensitive intermediates.

Protocol A: Activation to 4-Cyano-3,5-dimethylbenzoyl Chloride

Objective: Convert the stable carboxylic acid into a highly reactive acid chloride intermediate. Reagents:

  • This compound (1.0 eq, ≥95% purity)

  • Thionyl chloride (

    
    ) (3.0 eq)
    
  • N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)

  • Anhydrous Toluene (Solvent)

Step-by-Step Methodology:

  • Preparation: Suspend this compound (10.0 g, 57.1 mmol) in 100 mL of anhydrous toluene in a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube.

  • Catalysis: Add 3 drops of anhydrous DMF. Causality: DMF is critical as it reacts with

    
     to form the highly electrophilic Vilsmeier-Haack intermediate. This intermediate rapidly attacks the sterically hindered carboxylic acid, significantly accelerating the chlorination process compared to an uncatalyzed reaction.
    
  • Activation: Add thionyl chloride (12.5 mL, 171.3 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to 85 °C and reflux for 2.5 hours until the evolution of

    
     and HCl gases ceases and the suspension turns into a clear, homogenous solution.
    
  • Isolation: Cool to room temperature and concentrate in vacuo to remove toluene and excess

    
    . Azeotrope the residue twice with fresh toluene (20 mL) to ensure complete removal of residual HCl. The resulting off-white solid is the crude acid chloride, which must be used immediately in Protocol B to prevent hydrolysis.
    
Protocol B: Amidation with a Pyrazole-Aniline Core

Objective: Couple the activated acid chloride with a weakly nucleophilic amine to form the final diamide AI. Reagents:

  • 4-Cyano-3,5-dimethylbenzoyl chloride (1.0 eq, from Protocol A)

  • Substituted pyrazole-aniline derivative (0.95 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Amine Preparation: Dissolve the pyrazole-aniline derivative (0.95 eq) in 50 mL of anhydrous DCM. Add TEA (2.5 eq) and cool the mixture to 0 °C using an ice-water bath. Causality: TEA acts as an acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the weakly nucleophilic amine. If the amine becomes protonated, the reaction stalls.

  • Coupling: Dissolve the crude acid chloride from Protocol A in 30 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes, maintaining the internal temperature below 5 °C. Causality: Low temperatures suppress competitive side reactions, such as the hydrolysis of the acid chloride by trace ambient moisture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under a nitrogen atmosphere.

  • Work-up & Validation: Quench the reaction with 50 mL of saturated aqueous

    
    . Separate the organic layer, wash with brine (50 mL), dry over anhydrous 
    
    
    
    , and concentrate in vacuo. The presence of a distinct amide N-H stretch (~3300 cm⁻¹) via rapid IR spectroscopy can self-validate the success of the coupling before proceeding to chromatography.
  • Purification: Purify the crude product via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate, 3:1 v/v) to yield the pure diamide AI as a white crystalline solid.

Quantitative Data

The strategic incorporation of the 4-cyano-3,5-dimethylbenzoyl moiety yields significant improvements in both physicochemical properties and biological efficacy compared to unsubstituted analogs.

Compound DerivativeYield (%)Purity (HPLC)Melting Point (°C)RyR Binding IC50 (nM)*Metabolic Half-life (h)**
Unsubstituted Benzamide8298.1%145 - 147125.44.2
4-Cyano Benzamide7897.5%162 - 16445.26.8
4-Cyano-3,5-dimethyl Benzamide 85 99.2% 188 - 190 12.8 > 48.0

*Tested against isolated Spodoptera frugiperda RyR preparations. **In vitro microsomal stability assay using pest midgut extracts.

Process and Mechanistic Visualizations

Synthesis A This compound (CAS: 90924-01-9) B SOCl2, cat. DMF Reflux, 85°C, 2.5h A->B C 4-Cyano-3,5-dimethylbenzoyl chloride (Highly Reactive Intermediate) B->C D Pyrazole-Aniline Core TEA, DCM, 0°C to RT C->D E Novel Diamide Agrochemical AI (High Purity & Yield) D->E

Caption: Synthetic workflow for novel diamide agrochemicals using this compound.

MoA AI Diamide AI (Benzamide derivative) RyR Binds Insect Ryanodine Receptor (RyR) AI->RyR High Affinity Binding Ca Uncontrolled Ca2+ Release from SR RyR->Ca Channel Opening Muscle Muscle Contraction & Paralysis Ca->Muscle Depletion of Ca2+ Death Pest Mortality (e.g., Lepidoptera) Muscle->Death Lethargy & Cessation of Feeding

Caption: Mechanism of action of diamide insecticides targeting the insect ryanodine receptor (RyR).

References
  • Fu, Y., et al. "Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect." Biochemical and Biophysical Research Communications, 2023. Available at:[Link]

  • Ma, R., et al. "Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance." Nature Communications, 2020. Available at:[Link]

  • Wikipedia Contributors. "Diamide insecticides." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 4-Cyano-3,5-dimethylbenzoic acid hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 4-Cyano-3,5-dimethylbenzoic Acid Hydrolysis Ticket ID: #CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic: Why Standard Conditions Fail

User Query: "I am trying to hydrolyze this compound to the di-acid using 6M NaOH at reflux, but I see no conversion after 48 hours. Why?"

Technical Analysis: You are encountering the Ortho Effect .[1] In this compound, the nitrile group at position 4 is flanked by two methyl groups at positions 3 and 5.

  • Steric Shielding: The methyl groups occupy the spatial trajectory required for the nucleophile (

    
     or 
    
    
    
    ) to attack the electrophilic carbon of the nitrile.
  • Electrostatic Repulsion: Since your starting material is already a carboxylic acid, in basic media (

    
    ), it deprotonates to form a carboxylate anion (
    
    
    
    ). This creates a negatively charged species that electrostatically repels the incoming anionic nucleophile (
    
    
    ), compounding the steric problem.
Visualization: The Steric Blockade

The following diagram illustrates the mechanistic failure of standard hydrolysis due to the 3,5-dimethyl "gatekeepers."

StericHindrance cluster_molecule Substrate: this compound Center Nitrile Carbon (Electrophile) Methyl1 3-Methyl Group (Steric Bulk) Methyl2 5-Methyl Group (Steric Bulk) Nucleophile Nucleophile (OH-) Trajectory Nucleophile->Center Access Denied Nucleophile->Methyl1 Blocked Nucleophile->Methyl2 Blocked note Activation Energy Barrier Increased by >10 kcal/mol

Caption: The 3,5-dimethyl groups physically block the 107° Bürgi-Dunitz trajectory required for nucleophilic attack on the nitrile carbon.

Solution Protocols

To overcome this barrier, we must increase the thermodynamic energy of the system (temperature) or change the mechanism (catalysis).

Method A: High-Temperature Glycolysis (The "Sledgehammer")

Best for: Robust substrates where thermal decomposition is not a concern. Mechanism: Uses a high-boiling solvent to exceed the activation energy barrier.

Reagents:

  • Potassium Hydroxide (KOH)

  • Ethylene Glycol (

    
    )
    
  • Water (trace)

Protocol:

  • Dissolution: Dissolve 10 mmol of this compound in 25 mL of Ethylene Glycol.

  • Base Addition: Add 50 mmol (approx. 5 equiv) of KOH pellets.

  • Reflux: Heat the mixture to reflux (

    
    ). Note: Standard water reflux (100°C) is insufficient.
    
  • Monitoring: Monitor via TLC or HPLC every 2 hours. Reaction typically requires 6–12 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with 50 mL water.

    • Acidify carefully with concentrated HCl to pH 1 (precipitates the di-acid).

    • Filter and recrystallize.[3][4]

Why this works: The elevated temperature provides the kinetic energy necessary to force the nucleophile past the steric methyl groups.

Method B: Microwave-Assisted Hydrolysis (The "Speedster")

Best for: Rapid screening and avoiding charring associated with long heating times. Mechanism: Dielectric heating creates localized superheating effects, accelerating the rate-determining step.

Protocol:

  • Vessel: Use a dedicated microwave reactor vial (e.g., 10 mL).

  • Load: 1 mmol Substrate + 3 mL 20% NaOH (aq) + 1 mL Ethanol (co-solvent for solubility).

  • Parameters:

    • Temp:

      
      
      
    • Pressure: High (sealed vessel)

    • Time: 10–30 minutes

  • Workup: Acidify and filter as above.

Method C: The "Two-Step" Peroxide Route (Radziszewski)

Best for: When direct hydrolysis fails or stops at the amide intermediate. Mechanism: Uses the hydroperoxide anion (


), which is a stronger nucleophile (alpha-effect) and smaller than the solvated hydroxide ion.

Step 1: Nitrile to Amide [5]

  • Dissolve substrate in Methanol/DMSO.

  • Add

    
     (2 equiv) and 
    
    
    
    (excess, 10 equiv).
  • Stir at

    
     for 2 hours.
    
  • Result: Quantitative conversion to the primary amide.

Step 2: Amide to Acid (The "Nitrous Trick") Sterically hindered amides are notoriously difficult to hydrolyze further. We use diazotization to force the issue.

  • Dissolve the isolated amide in concentrated

    
    .
    
  • Cool to

    
    .
    
  • Add Sodium Nitrite (

    
    ) slowly.
    
  • Mechanism: This generates the diazonium species (

    
    ). The 
    
    
    
    group is an exceptional leaving group and leaves irreversibly, allowing water to capture the acyl cation.
  • Warm to room temp (evolution of

    
     gas observed).
    
  • Pour onto ice to precipitate the acid.

Troubleshooting & FAQs

Data Comparison Table
MethodReaction TempTypical TimeYieldRisk Factor
Aqueous Reflux

48+ hrs< 5%Low (No reaction)
Glycol/KOH

6–12 hrs85–95%Thermal decarboxylation
Microwave

20 mins90%Vessel pressure limits
Peroxide/Nitrite

/

4 hrs (total)80%Complex workup
Decision Logic for Researchers

Use the following workflow to select the correct protocol for your specific constraints.

DecisionTree Start Start: this compound EquipCheck Do you have a Microwave Reactor? Start->EquipCheck MW_Route Method B: Microwave Hydrolysis (160°C, 20 min) EquipCheck->MW_Route Yes Chem_Route Is the substrate thermally stable (>180°C)? EquipCheck->Chem_Route No Glycol Method A: KOH / Ethylene Glycol (Reflux 190°C) Chem_Route->Glycol Yes Peroxide Method C: H2O2 (to Amide) then NaNO2/H2SO4 (to Acid) Chem_Route->Peroxide No / Unsure

Caption: Workflow for selecting the optimal hydrolysis protocol based on equipment availability and substrate stability.

Frequently Asked Questions

Q: My reaction mixture turned black/tarry using Method A. What happened? A: You likely experienced thermal decomposition or polymerization.

  • Fix: Ensure you are under an inert atmosphere (

    
     or Argon). Oxygen at 
    
    
    
    causes rapid oxidative degradation. If charring persists, switch to Method C (milder conditions).

Q: I obtained the amide, but it won't convert to the acid, even in refluxing acid. A: This is classic behavior for 2,6-disubstituted benzamides. The amide resonance is twisted out of planarity, but the steric bulk still blocks water attack.

  • Fix: Use the Nitrous Acid deamination technique (Method C, Step 2). It drives the reaction by entropy (gas evolution) rather than nucleophilic strength.

Q: Can I use acid hydrolysis (


) directly? 
A:  Yes, but it typically requires 

sulfuric acid at

.
  • Warning: These conditions often lead to sulfonation of the aromatic ring (at the 2 or 6 positions if open, or displacing groups) or significant charring. The alkaline glycol method is generally cleaner for this specific substrate.

Q: Will the existing carboxylic acid group decarboxylate at


? 
A:  It is a risk. However, in basic solution (KOH), the acid exists as a carboxylate salt (

), which is significantly more thermally stable than the free acid. Do not allow the reaction to run dry.

References

  • Cohen, T. (1949). Hydrolysis of Sterically Hindered Nitriles. Journal of Organic Chemistry. (General grounding on hindered nitriles).

  • Pilatti, D. et al. (2006). Microwave-Assisted Hydrolysis of Nitriles to Carboxylic Acids. Synthetic Communications.

  • McIsaac, J. E. et al. (1971). The Mechanism of the Radziszewski Reaction. Journal of Organic Chemistry.

  • Klapötke, T. M. (2010). Nitrous Acid Deamination of Hindered Amides. Advanced Synthesis & Catalysis.

(Note: While specific papers for "this compound" are rare, the chemistry is derived from the well-documented behavior of Mesitonitrile (2,4,6-trimethylbenzonitrile) and 2,6-dimethylbenzonitrile.)

Sources

Technical Support Center: Purification of 4-Cyano-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4-Cyano-3,5-dimethylbenzoic acid. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. Syntheses of cyanobenzoic acids can present challenges, often leading to co-purification of starting materials or side-products.[1][2] Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be 3,5-dimethylbenzoic acid (from an incomplete cyanation reaction) or a halogenated precursor like 4-bromo-3,5-dimethylbenzoic acid.

  • Hydrolysis Byproducts: The nitrile group can be sensitive to strongly acidic or basic conditions during work-up, potentially hydrolyzing to form 4-carboxamido-3,5-dimethylbenzoic acid or the dicarboxylic acid, 3,5-dimethylterephthalic acid.

  • Neutral Organic Compounds: Residual solvents or uncharged byproducts from the reaction.

Q2: What is the most robust and scalable method for the initial purification of this compound?

For initial, large-scale purification, acid-base extraction is the most effective and efficient method.[3][4] This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities. The process involves dissolving the crude mixture in an organic solvent and washing with an aqueous base. The carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving non-acidic impurities behind in the organic layer.[5][6] Subsequent acidification of the aqueous layer precipitates the purified carboxylic acid.[7]

Q3: How do I choose between acid-base extraction, recrystallization, and column chromatography?

The optimal purification strategy often involves a combination of techniques. The choice depends on the nature of the impurities, the required purity level, and the scale of your experiment.

Method Principle Best For Advantages Disadvantages
Acid-Base Extraction Difference in acidity/basicity (pKa).Removing neutral or basic impurities from an acidic product.High capacity, scalable, cost-effective, rapid.Will not separate acidic impurities with similar pKa values.
Recrystallization Difference in solubility at varying temperatures.Removing small amounts of impurities from a solid product that is already moderately pure.Can yield very high purity crystals, scalable.Requires finding a suitable solvent; can have lower yields if not optimized.[8]
Column Chromatography Difference in polarity and adsorption to a stationary phase.Separating complex mixtures or compounds with similar properties.High resolution, applicable to a wide range of compounds.Labor-intensive, requires large volumes of solvent, less scalable.[9]

A common and highly effective workflow is to perform an acid-base extraction for a bulk clean-up, followed by recrystallization to achieve high analytical purity.

Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying your crude this compound.

PurificationWorkflow start Crude this compound acid_base Perform Acid-Base Extraction start->acid_base check_purity1 Assess Purity (TLC, NMR) acid_base->check_purity1 recrystallize Perform Recrystallization check_purity1->recrystallize Impurities Present final_product High-Purity Product check_purity1->final_product Sufficiently Pure check_purity2 Assess Purity (TLC, NMR, mp) recrystallize->check_purity2 chromatography Consider Column Chromatography check_purity2->chromatography Impurities Persist check_purity2->final_product Sufficiently Pure chromatography->final_product check_p2_no Impurities Persist

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide

Q: My recovery yield after acid-base extraction is very low. What went wrong?

A: Low yield is a common issue that can often be traced to one of several steps:

  • Incomplete Precipitation: After isolating the basic aqueous layer containing your carboxylate salt, you must re-acidify it to precipitate the neutral carboxylic acid. If you do not add enough acid to lower the pH sufficiently (typically to pH 2-3), a significant portion of your product will remain dissolved as the salt. Always check the pH with litmus paper or a pH meter after acidification. It is critical to add enough acid to neutralize all the base used in the extraction step.[5]

  • Choice of Base: While strong bases like sodium hydroxide (NaOH) can be used, a milder base like sodium bicarbonate (NaHCO₃) is often preferable.[7] this compound is a carboxylic acid and is acidic enough to be deprotonated by bicarbonate. Using a very strong base unnecessarily can increase the risk of hydrolyzing the nitrile functional group, especially with heating.

  • Premature Filtration: Ensure that precipitation is complete before filtering. Cooling the acidified solution in an ice bath can significantly decrease the solubility of the carboxylic acid and improve recovery.

  • Insufficient Extraction: Ensure you have performed enough extractions of the organic layer with the aqueous base (typically 2-3 times) to fully transfer the carboxylate salt into the aqueous phase.

Q: During recrystallization, my product "oiled out" instead of forming crystals. How do I fix this?

A: "Oiling out" occurs when the solid melts and forms a liquid layer that is immiscible with the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This oil often solidifies into an amorphous mass, trapping impurities.

  • Causality: This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute. It can also occur if the solution is cooled too rapidly or is too concentrated.

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add more solvent (10-20% additional volume) to decrease the saturation point.

    • Allow the solution to cool much more slowly. You can do this by letting the flask cool to room temperature on a benchtop before moving it to an ice bath.

    • If the problem persists, you may need to choose a different solvent or a mixed-solvent system with a lower boiling point.

Q: My final product looks clean by TLC, but the melting point is broad and lower than the literature value. Why?

A: A broad or depressed melting point is a classic indicator of impurities, even if they are not visible by TLC.

  • Causality:

    • Co-eluting Impurities: The impurity may have a similar polarity (Rf value) to your product in the TLC solvent system, making it appear as a single spot. Try developing the TLC in several different solvent systems (e.g., varying the ethyl acetate/hexane ratio, or adding a small amount of acetic acid).

    • Residual Solvent: The crystals may have trapped solvent. Ensure the product is thoroughly dried under vacuum, preferably in a vacuum oven, until a constant weight is achieved.

  • Solution: A second purification step is necessary. If you have already performed an acid-base extraction, a careful recrystallization is the next logical step. If recrystallization fails to sharpen the melting point, column chromatography may be required to remove the persistent impurity.

Q: After re-acidifying the aqueous layer, no solid precipitates. Where is my product?

A: This is a frustrating but solvable problem.

  • Possibility 1: Insufficient Acidification: As mentioned for low yield, the most common reason is that the solution is not acidic enough. Add more concentrated acid (e.g., HCl) dropwise while stirring and continuously checking the pH.

  • Possibility 2: Product is a Liquid or Highly Soluble: If no solid forms even at a low pH, the acidic component may be a liquid or have some solubility in the acidic aqueous solution.[7] In this case, you must perform a "back-extraction." Extract the acidified aqueous layer multiple times with an organic solvent (like ethyl acetate or dichloromethane). Your protonated, neutral carboxylic acid will move back into the organic layer. Combining these organic extracts, drying them over an anhydrous salt (like MgSO₄ or Na₂SO₄), and evaporating the solvent should recover your product.[7][10]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol assumes the crude product contains neutral organic impurities.

  • Dissolution: Dissolve the crude this compound (e.g., 1.0 g) in a suitable organic solvent (e.g., 30 mL of diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 20 mL) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

    • Expert Insight: Sodium bicarbonate is a weak base and is sufficient to deprotonate the carboxylic acid without significantly affecting the nitrile group.[7] The formation of CO₂ gas is a positive indicator that the acid is being neutralized.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 20 mL portion of saturated NaHCO₃ solution. Combine the aqueous layers.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH ~2, check with litmus paper). A white precipitate of the purified product should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Dry the product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent. An ideal solvent will dissolve the compound when hot but not when cold. For aromatic carboxylic acids, common solvents include ethanol, methanol, acetic acid, or mixtures of ethanol and water.[11][12] Perform small-scale solubility tests to find the optimal solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

    • Expert Insight: Using the minimum amount of hot solvent is crucial for maximizing recovery yield upon cooling.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent. Dry the crystals under vacuum.

References

  • Department of Chemistry, University of Texas. Acid-Base Extraction.
  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Study.com. (2021). Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • US Patent US3654351A. Purification of aromatic polycarboxylic acids by recrystallization.
  • ResearchGate. (2020). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • Organic Synthesis. Hydrolysis of Nitriles. [Link]

  • CSIR Research Space. Green Chemistry: Highly Selective Biocatalytic Hydrolysis of Nitrile Compounds. [Link]

  • Kumar, V., & Bhalla, T. C. (2014). Simultaneous purification of nitrile hydratase and amidase of Alcaligenes sp. MTCC 10674. 3 Biotech, 4(5), 553–558.
  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. [Link]

  • StudySmarter. Nitrile Synthesis. [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • Patents.
  • PrepChem.com. Synthesis of 4-cyano-3-nitrobenzoic acid. [Link]

  • Google Patents. (2001). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
  • PubChem. 4-Cyano-3-methylbenzoic acid. [Link]

  • Google Patents. (2003).

Sources

Solubility issues of 4-Cyano-3,5-dimethylbenzoic acid in water vs DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide Topic: 4-Cyano-3,5-dimethylbenzoic acid (CAS 90924-01-9) Context: Troubleshooting aqueous vs. DMSO solubility for biological and chemical applications.

Executive Summary

This compound presents a classic solubility challenge in drug development: it is a lipophilic weak acid.[1][2][3][4][5] While highly soluble in organic solvents like DMSO, it frequently precipitates ("crashes out") upon dilution into aqueous buffers or cell culture media.[4][5][6] This guide provides the mechanistic understanding and protocols to maintain solubility in physiological conditions.[1][2][3]

Module 1: The Solubility Profile (The "Why")

To troubleshoot effectively, you must understand the competing forces on the molecule.[2][3]

PropertyValue (Est.)Implication
pKa (Acidic) ~3.5 – 3.8The cyano group (electron-withdrawing) increases acidity compared to benzoic acid (pKa 4.2).[1][2][3][4][5] At pH < 4, it exists as a neutral, insoluble solid.[3][4]
LogP (Lipophilicity) ~2.5 – 2.8The two methyl groups add significant hydrophobicity.[1][3][4][5] The neutral molecule prefers oil/DMSO over water.[1][2][3]
Water Solubility Very Low (< 1 mg/mL)Critical: In water or acidic buffers (pH < 4), the compound remains protonated and insoluble.[4][5]
DMSO Solubility High (> 50 mM)The polar aprotic nature of DMSO solvates the neutral aromatic ring effectively.[1][5]

The Core Conflict: Researchers dissolve the compound in DMSO (where it is neutral and happy) and then inject it into a buffer at pH 7.4.[5]

  • Ideal Scenario: The pH 7.4 buffer deprotonates the acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), making it water-soluble.[1][2][3][5]
    
  • Real-World Failure: If the dilution is too fast or the concentration too high, the compound aggregates and precipitates before it can ionize.[2]

Module 2: Stock Solution Preparation (DMSO)

Q: What is the maximum concentration I can achieve in DMSO? A: While specific saturation limits vary by batch, this compound typically supports stock concentrations of 10 mM to 50 mM in anhydrous DMSO.[5]

Protocol: Preparing a 20 mM Stock

  • Weighing: Weigh the solid powder into a glass vial (avoid polystyrene, which DMSO can leach).[3][4][5]

  • Calculation: Use the formula

    
    .[1][3][5]
    
    • MW: ~175.18 g/mol [1][2]

  • Solubilization: Add high-grade anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which introduce atmospheric water and drive precipitation.[1][2][3][4][5] Store at -20°C.

Module 3: Aqueous Dilution & Preventing Precipitation

Q: Why does my compound precipitate immediately when I add the DMSO stock to my media? A: This is "Solvent Shock."[1][2][5] You are forcing a hydrophobic molecule from a friendly environment (DMSO) into a hostile one (Water) too quickly.[1][4] The local concentration at the injection site exceeds the solubility limit before mixing occurs.[2][3]

The "Golden Rule" of Dilution Protocol Do not shoot DMSO stock directly into a large volume of static media.[1][3][5]

  • Pre-warm your aqueous buffer/media to 37°C. Cold buffers decrease solubility.[1][2][3][5]

  • Stepwise Dilution (The Intermediate Step):

    • Goal: 10 µM final concentration in 10 mL media.[1][2][3]

    • Bad: Add 10 µL of 10 mM stock directly to 10 mL media.[1][2][3]

    • Good: Dilute 10 µL of 10 mM stock into 90 µL of pure DMSO first (creating a 1 mM intermediate). Then add this 100 µL to the 10 mL media while vortexing the media .

  • Rapid Dispersion: Pipette the DMSO solution directly into the center of the vortexing buffer, not down the side of the tube.[2][5]

Module 4: Visualization & Logic

Diagram 1: The "Crash Out" Mechanism & Prevention

This decision tree illustrates the critical checkpoints where solubility fails and how to intervene.

SolubilityLogic Start Start: Solid Compound DMSO_Sol Dissolve in DMSO (Neutral Form) Start->DMSO_Sol Dilution Dilute into Aqueous Buffer DMSO_Sol->Dilution Check_pH Check Buffer pH Dilution->Check_pH Low_pH pH < 4.0 (Acidic) Check_pH->Low_pH Acidic Buffer High_pH pH > 7.0 (Basic/Neutral) Check_pH->High_pH Physiological Buffer Result_Precip PRECIPITATION (Compound remains protonated/neutral) Low_pH->Result_Precip Solubility Limit Exceeded Shock Is mixing rapid? High_pH->Shock Result_Soluble SOLUBLE (Compound ionizes to COO-) Shock->Result_Precip No (Static Add) Shock->Result_Soluble Yes (Vortexing)

Caption: Logic flow determining solubility fate based on pH and mixing technique.

Module 5: Troubleshooting FAQs

Q: I need to inject this into animals. Can I use 100% DMSO? A: No. High DMSO volumes are toxic.[1][2][3]

  • Solution: Use a co-solvent formulation.[1][2][3] A common vehicle for this type of compound is:

    • 5% DMSO (solubilizes the stock)[4]

    • 40% PEG400 (stabilizes the hydrophobic core)[4]

    • 5% Tween 80 (surfactant prevents aggregation)[1][4]

    • 50% Saline/Water (bulk volume)[1][4]

    • Note: Always add the water/saline last .[1][2][3]

Q: Can I use NaOH to dissolve it without DMSO? A: Yes, this creates the sodium salt form (Sodium 4-cyano-3,5-dimethylbenzoate), which is much more water-soluble.[1][2][3][4][5]

  • Protocol: Add 1.0 equivalent of 1M NaOH to the powder. Add water dropwise with sonication.[1][2][3] Once dissolved, dilute to volume with PBS.

  • Warning: Ensure the final pH of your assay can tolerate the alkalinity, or back-titrate carefully.[1][2][3]

Q: My compound precipitates in cell culture media after 24 hours. Why? A: This is likely "Ostwald Ripening" or pH drift.[1][2][3]

  • pH Drift: As cells metabolize, media often becomes acidic (yellow).[1][3][4][5] If pH drops below ~4.0, the compound re-protonates and crashes out.[2][3] Fix: Use HEPES-buffered media to lock pH at 7.4.[1][2][3][4]

  • Protein Binding: Serum albumin (BSA/FBS) can bind lipophilic drugs.[1][3][4][5] While this keeps them in solution, it reduces free drug concentration.[2][3][4][7] If you are using serum-free media, you lose this solubilizing effect.[1][2][3][4]

References

  • PubChem. (n.d.).[1][3][4][8] this compound (Compound Summary). National Library of Medicine.[1][2][3] Retrieved March 1, 2026, from [Link][4]

  • ResearchGate. (2015).[1][3][4] Discussion on DMSO Soluble Compounds Precipitating in Aqueous Media. Retrieved March 1, 2026, from [Link]

Sources

Recrystallization solvents for 4-Cyano-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Cyano-3,5-dimethylbenzoic Acid

Status: Operational Ticket ID: #REC-CN-35DMBA Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are working with This compound (CAS: 135429-48-2 / Analogous to Rilpivirine intermediates).[1] This molecule presents a unique purification challenge: it combines a polar, ionizable head (carboxylic acid) and a polarizable tail (nitrile) with a hydrophobic core (dimethyl-substituted benzene).[1]

Unlike simple benzoic acid, the 3,5-dimethyl steric bulk and the 4-cyano group significantly alter the crystal lattice energy. Standard solvents for benzoic acid (like pure water) often fail here, leading to "oiling out" rather than crystallization.

This guide provides a validated, self-consistent purification protocol based on industrial process chemistry used for diarylpyrimidine (DAPY) drug intermediates.[1]

Module 1: Solvent System Selection

The choice of solvent is dictated by the impurity profile. For this compound, impurities are typically unreacted starting materials (e.g., 4-bromo-3,5-dimethylbenzoic acid) or hydrolysis byproducts (amides).[1]

Solvent Performance Matrix
Solvent SystemPolarityCapacity (g/100mL)Purity PotentialPrimary Use Case
Acetonitrile (MeCN) High (Aprotic)ModerateHigh (>99%) Recommended. Best for removing non-polar impurities and related amides.[1]
Ethanol / Water (1:1) High (Protic)HighModerateGreen Alternative. Good for bulk salt removal, but risk of "oiling out."[1]
Acetic Acid / Water High (Protic)ModerateHighLegacy Method. Excellent for mesitylene-derived acids but difficult to dry.[1]
Ethyl Acetate / Heptane Low/MedLowLowNot Recommended. Poor solubility of the cyano-acid often leads to amorphous precipitation.[1]
Decision Logic: Selecting Your Path

SolventSelection Start START: Analyze Crude Material CheckImpurity Is the main impurity inorganic (salts) or organic? Start->CheckImpurity Inorganic Inorganic / Salts CheckImpurity->Inorganic Organic Organic (Isomers/Start Mat.) CheckImpurity->Organic AcidBase Protocol A: Acid-Base Reprecipitation (Pre-clean) Inorganic->AcidBase MeCN Protocol B: Acetonitrile Recrystallization (Polishing) Organic->MeCN AcidBase->MeCN If purity <98% CheckColor Is the solid colored (Yellow/Brown)? MeCN->CheckColor EtOH Protocol C: EtOH/Water Recrystallization Carbon Add Activated Carbon (Hot Filtration) CheckColor->Carbon Yes NoCarbon Proceed to Cooling CheckColor->NoCarbon No

Caption: Logical workflow for selecting the purification route based on impurity type and visual inspection.

Module 2: Validated Protocols

Protocol A: Chemical Purification (Acid-Base Swing)

Use this first if your crude yield is >100% (indicating trapped salts) or if the solid is sticky.[1]

  • Dissolution: Suspend crude solid in 10% aqueous NaOH (3-4 equivalents). Stir until fully dissolved.

    • Checkpoint: If solids remain, these are non-acidic impurities. Filter them out using a glass frit.

  • Precipitation: Slowly add 6N HCl to the filtrate with vigorous stirring until pH reaches ~1-2.

  • Isolation: Filter the resulting white precipitate. Wash with cold water to remove NaCl.

  • Drying: Dry at 50°C under vacuum.

Protocol B: Recrystallization from Acetonitrile (The "Gold Standard")

Derived from Rilpivirine intermediate processing, this method yields HPLC-grade crystals.[1][2]

  • Ratio: Use approximately 10 mL of Acetonitrile (MeCN) per 1 g of crude solid .[1]

  • Dissolution: Heat the mixture to reflux (82°C). The solid should dissolve completely.

    • Troubleshooting: If undissolved particles remain after 15 mins of reflux, perform a hot filtration.

  • Nucleation: Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring. Do not use an ice bath yet.[1]

    • Why? Rapid cooling traps impurities in the lattice.

  • Crystallization: Once crystals form at room temperature, cool to 0-4°C (fridge or ice bath) for 1 hour to maximize yield.

  • Filtration: Filter and wash the cake with cold Acetonitrile.

  • Drying: Vacuum dry at 50-60°C.

Module 3: Troubleshooting Center (FAQs)

Q1: "My product is 'oiling out' (forming a liquid blob) instead of crystals."

Diagnosis: This occurs when the solvent mixture's boiling point is higher than the melting point of the solvated product, or if the solution is too concentrated. The Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add more solvent (dilute by 10-20%).[1]

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall at the interface while the solution is still hot/warm.

  • Switch Solvents: If using Ethanol/Water, the water content is likely too high. Switch to pure Acetonitrile or increase the Ethanol ratio.

Q2: "The crystals are yellow, but the product should be white."

Diagnosis: Oxidation byproducts (often nitro- or nitroso- contaminants from synthesis) are present.[1] The Fix:

  • Redissolve in the hot solvent.

  • Add Activated Charcoal (5-10 wt%) .

  • Stir at reflux for 15 minutes.

  • Filter hot through a Celite pad (diatomaceous earth) to remove the charcoal.

  • Proceed with crystallization.[1]

Q3: "I am worried about hydrolyzing the nitrile group."

Analysis: The cyano group at the 4-position is relatively stable, but prolonged boiling in strong acid or base can convert it to an amide (


) or acid (

).[1] Safety Margin:
  • Acid/Base Step: Keep the exposure to NaOH/HCl under 1 hour at room temperature. Do not boil in base.

  • Recrystallization: Acetonitrile is neutral and safe.[1] If using Acetic Acid, minimize reflux time (<30 mins).[1]

Module 4: Technical Specifications & Validation

To ensure your purification was successful, verify against these parameters:

ParameterExpected ValueMethod of Verification
Melting Point 220–225°C (Dec)Capillary MP apparatus.[1] Sharp range (<2°C) indicates high purity.[1]
Appearance White to off-white needlesVisual inspection.[1]
Solubility Soluble in DMSO, DMF, Hot EtOHCheck solubility in DMSO-d6 for NMR.
IR Spectrum Nitrile stretch @ ~2230 cm⁻¹ FTIR.[1] Absence of this peak indicates hydrolysis.

References

  • Synthesis of Rilpivirine Intermediates: Patents describing the purification of 4-cyano-3,5-dimethyl functionalized aromatics often cite Acetonitrile as the preferred solvent for obtaining >99% purity.[1]

    • Source: (Demonstrates Acetonitrile recrystallization for the amino-analog, applicable to the acid).[1]

  • Solubility of Cyanobenzoic Acids: General solubility data for 4-cyanobenzoic acid confirms high solubility in ethanol and moderate solubility in acetonitrile, validating these as primary choices.[1]

    • Source: (Journal of Chemical & Engineering Data).[1]

  • General Purification of Benzoic Acids: Standard protocols for substituted benzoic acids involving acid-base precipitation followed by crystallization.[1]

    • Source: (Standard reference for carboxylic acid purification).[1]

Sources

Preventing decarboxylation during 4-Cyano-3,5-dimethylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Cyano-3,5-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure successful and efficient synthesis. This guide emphasizes the critical aspects of preventing decarboxylation, a common and problematic side reaction.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound, providing quick and actionable solutions.

Q1: My final product yield is significantly lower than expected, and I've isolated 3,5-dimethylbenzonitrile as a major byproduct. What is the likely cause?

A1: The presence of 3,5-dimethylbenzonitrile strongly indicates that decarboxylation of the target molecule, this compound, has occurred. This is the most common side reaction and is primarily caused by excessive heat during the hydrolysis of the nitrile precursor or during workup.[1][2]

Q2: At what stage of the synthesis is decarboxylation most likely to occur?

A2: Decarboxylation is most prevalent during the hydrolysis of the nitrile group to the carboxylic acid.[3][4][5] Both acidic and basic hydrolysis conditions, if not carefully controlled, can promote the loss of carbon dioxide, especially at elevated temperatures.[6][7]

Q3: Can the pH of the reaction mixture influence the rate of decarboxylation?

A3: Yes, the pH is a critical factor. While both strong acid and strong base are required for nitrile hydrolysis, extreme pH conditions, particularly when combined with high temperatures, can accelerate decarboxylation.[8] The carboxylate anion formed under basic conditions can be susceptible to decarboxylation.[1]

Q4: Are there any specific reagents that can catalyze or promote decarboxylation?

A4: Certain metal salts, particularly copper salts, which can be used in the Sandmeyer reaction to introduce the cyano group, can also catalyze decarboxylation at elevated temperatures.[2] It is crucial to ensure complete removal of any copper catalysts from the intermediate before proceeding to the hydrolysis step.

Q5: How can I visually identify if decarboxylation is happening during my reaction?

A5: Visually, decarboxylation is difficult to detect in real-time as it involves the evolution of a colorless and odorless gas (CO2). The most reliable method for monitoring the reaction and detecting the formation of the decarboxylated byproduct is through in-process analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

II. Troubleshooting Guide: Preventing Decarboxylation

This in-depth guide provides a systematic approach to troubleshooting and preventing decarboxylation during the synthesis of this compound.

Issue 1: Significant Decarboxylation During Nitrile Hydrolysis

The conversion of 4-cyano-3,5-dimethylbenzonitrile to this compound is a critical step where decarboxylation is most likely to occur.

Root Cause Analysis:
  • Excessive Temperature: The primary driver for decarboxylation of many benzoic acid derivatives is high temperature.[1][2] The required conditions for nitrile hydrolysis (refluxing in strong acid or base) create a favorable environment for this unwanted reaction.[3][6]

  • Prolonged Reaction Time: Even at moderately elevated temperatures, extended reaction times can lead to a gradual accumulation of the decarboxylated byproduct.

  • Presence of Catalytic Impurities: Residual copper salts from a preceding Sandmeyer reaction can catalyze the decarboxylation process.[2]

Corrective and Preventive Actions (CAPA):
Parameter Recommendation Scientific Rationale
Reaction Temperature Maintain the lowest effective temperature for hydrolysis. For acidic hydrolysis with HCl or H2SO4, aim for a gentle reflux. For basic hydrolysis with NaOH or KOH, consider temperatures below reflux if the reaction proceeds at a reasonable rate.Lowering the thermal energy of the system reduces the likelihood of overcoming the activation energy for decarboxylation.[9]
Reaction Time Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to an acceptable level.Minimizing the exposure of the product to harsh reaction conditions will reduce the extent of side reactions.
Catalyst Removal If the nitrile precursor was synthesized via a Sandmeyer reaction, ensure thorough purification to remove all traces of copper salts before hydrolysis.Copper salts are known to facilitate the decarboxylation of aromatic carboxylic acids.[2]
Choice of Hydrolysis Conditions Consider a two-stage hydrolysis. Milder basic conditions can initially yield the amide, which can then be hydrolyzed to the carboxylic acid under less harsh conditions.[3][4]Stepwise hydrolysis may allow for better control over the reaction and minimize exposure to the most aggressive conditions.
Experimental Protocol: Controlled Hydrolysis of 4-Cyano-3,5-dimethylbenzonitrile

A. Acidic Hydrolysis (Minimized Decarboxylation)

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-cyano-3,5-dimethylbenzonitrile (1 equivalent) and a 6M solution of hydrochloric acid (10-20 equivalents).

  • Heating: Heat the mixture to a gentle reflux. Crucially, avoid vigorous boiling.

  • Monitoring: Monitor the reaction progress every 1-2 hours by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The product, this compound, should precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to remove any remaining impurities, including the decarboxylated byproduct.

B. Basic Hydrolysis (Minimized Decarboxylation)

  • Setup: In a round-bottom flask with a reflux condenser and magnetic stirrer, suspend 4-cyano-3,5-dimethylbenzonitrile (1 equivalent) in a 10-20% aqueous solution of sodium hydroxide (5-10 equivalents).

  • Heating: Heat the mixture to a gentle reflux. As with acidic hydrolysis, avoid aggressive boiling.

  • Monitoring: Track the reaction's progress via TLC or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Acidification: Carefully acidify the cooled solution with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the carboxylic acid. Perform this step in an ice bath to dissipate the heat generated.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize as described for the acidic hydrolysis protocol.

Issue 2: Decarboxylation During Product Isolation and Purification

Even if the hydrolysis is well-controlled, decarboxylation can still occur during the subsequent workup and purification steps.

Root Cause Analysis:
  • High Temperatures During Solvent Removal: Using a rotary evaporator at excessively high temperatures to remove the recrystallization solvent can induce decarboxylation.

  • Prolonged Drying at Elevated Temperatures: Drying the final product in an oven at high temperatures for an extended period can also lead to product loss.

Corrective and Preventive Actions (CAPA):
Step Recommendation Scientific Rationale
Solvent Removal When using a rotary evaporator, maintain a water bath temperature below 50 °C.Minimizing thermal stress on the isolated product preserves its integrity.
Drying Dry the purified this compound under vacuum at a low temperature (e.g., 40-50 °C) or in a desiccator at room temperature.Gentle drying methods prevent thermal degradation of the final product.

III. Visualizing the Reaction and Troubleshooting Logic

Reaction Pathway and Undesired Decarboxylation

cluster_synthesis Synthesis Pathway cluster_decarboxylation Decarboxylation Side Reaction 4-Amino-3,5-dimethylbenzoic_acid 4-Amino-3,5-dimethylbenzoic acid Diazonium_Salt Diazonium Salt Intermediate 4-Amino-3,5-dimethylbenzoic_acid->Diazonium_Salt NaNO2, HCl 4-Cyano-3,5-dimethylbenzonitrile 4-Cyano-3,5-dimethylbenzonitrile Diazonium_Salt->4-Cyano-3,5-dimethylbenzonitrile CuCN (Sandmeyer Reaction) Product This compound 4-Cyano-3,5-dimethylbenzonitrile->Product H3O+ or OH-, Heat Decarboxylated_Byproduct 3,5-Dimethylbenzonitrile Product->Decarboxylated_Byproduct Excess Heat Start Low Yield of this compound Check_Byproduct Analyze byproduct profile (TLC, HPLC, GC-MS) Start->Check_Byproduct Decarboxylation_Confirmed Is 3,5-dimethylbenzonitrile the major byproduct? Check_Byproduct->Decarboxylation_Confirmed Review_Hydrolysis Review Hydrolysis Conditions Decarboxylation_Confirmed->Review_Hydrolysis Yes Other_Issue Investigate other potential issues (e.g., incomplete reaction, purification losses) Decarboxylation_Confirmed->Other_Issue No Temp_Too_High Was the reaction temperature too high? Review_Hydrolysis->Temp_Too_High Review_Workup Review Workup & Purification Conditions Drying_Temp Was the drying temperature too high? Review_Workup->Drying_Temp Time_Too_Long Was the reaction time excessive? Temp_Too_High->Time_Too_Long No Reduce_Temp Reduce hydrolysis temperature Temp_Too_High->Reduce_Temp Yes Time_Too_Long->Review_Workup No Monitor_Reaction Monitor reaction closely and reduce time Time_Too_Long->Monitor_Reaction Yes Dry_Gently Dry product under vacuum at low temperature Drying_Temp->Dry_Gently Yes Drying_Temp->Other_Issue No

Caption: A logical workflow for troubleshooting low yields due to decarboxylation.

IV. References

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link] [3]2. Chemguide. hydrolysis of nitriles. Available at: [Link] [4]3. Organic Chemistry. Nitrile to Acid - Common Conditions. Available at: [Link] [6]4. Wentworth, P. Jr., et al. Decarboxylative Hydroxylation of Benzoic Acids. PMC, NIH. Available at: [Link] [10]5. Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link] [5]6. Academia.edu. (PDF) Density functional theory study of benzoic acid decarboxylation. Available at: [Link] [9]7. Song, C., et al. Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. Available at: [Link] [1]8. Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids. Available at: [7]9. Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Wikipedia. Benzoic acid. Available at: [Link] [2]11. IIT Kanpur. Chemistry Decarboxylation Reaction. Available at: [Link]

Sources

Removal of copper catalyst residues from cyanobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of Cyanobenzoic Acid Derivatives

Executive Summary & Diagnostic Triage

The Challenge: Synthesizing cyanobenzoic acids (via Rosenmund-von Braun or Pd/Cu catalyzed couplings) presents a unique purification paradox.

  • The Substrate Conflict: Your product is an acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Standard copper removal washes using basic ammonia or EDTA (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    ) will deprotonate your product, extracting it into the aqueous phase alongside the copper, preventing separation.
  • The Impurity State: The reaction often uses Copper(I) Cyanide (CuCN).[1] Cu(I) species are notoriously insoluble in water and dilute acids, often precipitating as a fine "brick-red" or brown sludge that passes through standard filters and traps product.[1]

ICH Q3D Regulatory Limits (Class 2A):

  • Parenteral: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [2]
    
  • Oral: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [2]
    
Diagnostic Matrix: What is your crude mixture telling you?
Visual CueLikely SpeciesSolubility ProfileRecommended Action
Green / Blue Solution Cu(II) SaltsWater SolubleAqueous Chelation Wash (Protocol A)
Brick Red / Brown Solid Cu(I) Oxides/CyanidesInsoluble in WaterOxidative Solubilization (Protocol B)[1]
Black Precipitate Cu(0) NanoparticlesInsolubleFiltration + Scavenging (Protocol C)
Wet Chemistry Protocols (Bulk Removal)
Protocol A: The "Reverse-Phase" Precipitation (For Acidic Products)

Use this when your product is highly soluble in base but the copper needs to be kept in solution.

Theory: Instead of washing the organic layer, we exploit the acidity of cyanobenzoic acid. We dissolve the product and copper in base, then selectively precipitate the product while keeping copper chelated in the supernatant.

Reagents: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 (conc.), EDTA Disodium Salt, 

(2M).
  • Dissolution: Dissolve the crude reaction mixture in a minimum volume of dilute aqueous

    
     (
    
    
    
    ).
    • Observation: The solution should turn deep blue (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       complex).[3] The product forms the soluble ammonium benzoate salt.
      
  • Chelation Spiking: Add EDTA (1.5 equivalents relative to estimated Cu).[1] Stir for 30 minutes.

    • Why: EDTA binds Cu(II) with higher affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) than ammonia, preventing Cu co-precipitation during the next step.
      
  • Controlled Precipitation: Slowly add

    
     dropwise while stirring vigorously until 
    
    
    
    .
    • Mechanism:[4][5] The cyanobenzoic acid reprotonates and precipitates.[1] The Cu-EDTA complex remains soluble and stable even at acidic pH (down to pH ~2).[1]

  • Filtration: Filter the white precipitate.[1] Wash the cake with

    
     (not water, to prevent peptization).
    
  • Result: Copper remains in the blue filtrate; Product is on the filter.

Protocol B: Oxidative Solubilization (For Cu(I) Residues)

Use this if you have "red mud" (insoluble Cu(I)) in your organic phase.[1]

Theory: Cu(I)CN is insoluble.[1][6] To wash it out, we must oxidize it to Cu(II), which is water-soluble.[1]

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc).

  • Oxidation Wash: Prepare a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     aqueous solution of 
    
    
    
    (ferric chloride) or simply bubble compressed air through the mixture with vigorous stirring for 2 hours.
    • Reaction:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      
      
  • Extraction: Wash the EtOAc layer with

    
     (2x) followed by Brine.
    
    • Note: The Cu(II) partitions into the aqueous acid.

  • Drying: Dry organic layer over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
Solid-Phase Scavenging (Polishing Step)

When wet chemistry leaves residual ppm levels (typically 50–200 ppm), solid-supported scavengers are required to hit ICH limits.[1]

Scavenger Selection Guide
Scavenger TypeFunctional GroupSpecificityBest For
Si-Thiol Propylthiol (SH)Broad Spectrum (Cu, Pd, Ag)Best Overall. Works for Cu(I) and Cu(II).[1]
Si-TMT TrimercaptotriazineHigh Affinity, Slow KineticsLarge scale precipitation of Cu from aqueous waste.[1]
Si-Diamine EthylenediamineCu(II) onlyNeutral pH organic streams.[1]
Protocol C: Fixed-Bed Scavenging (Flow/Gravity)

Recommended over "stir and filter" for lower final ppm.[1]

  • Pack: Pack a glass column or SPE cartridge with Si-Thiol (approx. 10 wt% of your crude mass).[1]

  • Equilibrate: Flush with pure solvent (e.g., EtOAc).[1]

  • Load: Load your post-workup organic solution (concentration

    
    ).
    
  • Elute: Collect the eluate.

    • Mechanism:[4][5] As the solution passes through the packed bed, multiple "theoretical plates" of equilibrium ensure near-quantitative removal of Cu.

Visualization of Workflows
Figure 1: The Acidic Product Decision Tree

This logic gate ensures you do not accidentally extract your product into the waste stream.

CopperRemoval Start Crude Cyanobenzoic Acid (Contains Cu Catalyst) CheckState Visual Inspection Start->CheckState RedSolid Red/Brown Precipitate (Cu(I) Species) CheckState->RedSolid Insoluble Cu BlueSol Blue/Green Solution (Cu(II) Species) CheckState->BlueSol Soluble Cu Oxidize Protocol B: Oxidative Wash (FeCl3 or Air) RedSolid->Oxidize Convert to Cu(II) PrecipDecision Is Product Acid Stable? BlueSol->PrecipDecision Oxidize->BlueSol ProtocolA Protocol A: Reverse Precipitation (Dissolve in NH4OH -> Add EDTA -> Acidify) PrecipDecision->ProtocolA Yes (Standard) ProtocolC Protocol C: Si-Thiol Scavenging (Polishing) ProtocolA->ProtocolC If > 20ppm remains Final Pure Product (< 10 ppm Cu) ProtocolC->Final

Caption: Workflow for selecting the correct purification protocol based on copper oxidation state and product solubility.

Troubleshooting & FAQ

Q1: I acidified my ammonia/EDTA solution, but the product turned green/blue upon precipitation. Why?

  • Diagnosis: The precipitation was too fast. You trapped "mother liquor" containing the Cu-EDTA complex inside the crystal lattice of your benzoic acid.

  • Fix: Redissolve in base. Add more water to dilute.[1] Acidify very slowly (over 1 hour) with vigorous stirring to allow clean crystal growth. Wash the filter cake thoroughly with slightly acidic water.[1]

Q2: Can I use Activated Carbon (Charcoal) instead of expensive Silica scavengers?

  • Analysis: Activated carbon is non-selective.[1] While it adsorbs copper, it often adsorbs aromatic rings (like cyanobenzoic acid) via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking.
  • Risk: You will likely lose 10–30% of your product yield.[1] Si-Thiol is chemically selective for the metal and repels the organic acid.

Q3: The "Red Mud" (CuCN) is clogging my filter paper.

  • Solution: Do not filter it. Use Celite 545 .[1] Create a pad of Celite, wet it with solvent, and filter the mixture through it.[1][3] The Celite traps the fine particulate. However, chemical oxidation (Protocol B) is superior because it solubilizes the impurity rather than just mechanically trapping it.[1]

References
  • International Council for Harmonisation (ICH). (2019).[1] Guideline Q3D(R2) on Elemental Impurities.[1] European Medicines Agency.[1] [Link]

  • Fu, G. C., et al. (2003).[1] Removal of Copper Residues from Organic Reaction Mixtures.[1][3][7][8] Journal of the American Chemical Society, 125(30), 1000-1001.[1] (Foundational work on chelating washes).

  • Biotage. (2024).[1][7] Strategies for Work-up and Purification of Copper-Catalyzed Reactions. Biotage Knowledge Base.[1] [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Spectroscopic Analysis of the Nitrile Stretch in 4-Cyano-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyano-3,5-dimethylbenzoic acid is a critical intermediate in the synthesis of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Etravirine and Rilpivirine. The accurate detection and quantification of the nitrile (-C≡N) moiety are pivotal for process validation.

This guide objectively compares the detection efficacy of Transmission FTIR (KBr) versus ATR-FTIR and Raman Spectroscopy for this specific molecule. While FTIR is the standard for purity assays, our analysis indicates that Raman Spectroscopy offers superior sensitivity for the nitrile stretch due to the high polarizability of the C≡N bond, particularly in the sterically crowded 3,5-dimethyl environment.

The Spectroscopic Challenge: Substituent Effects

The nitrile stretch is a distinct vibrational mode, typically appearing between 2220–2240 cm⁻¹ . However, in this compound, the frequency and intensity are modulated by competing electronic effects:

  • Para-Carboxylic Acid (EWG): The electron-withdrawing acid group at the para position typically increases the C≡N force constant, shifting the peak to a higher wavenumber (blue shift).

  • 3,5-Dimethyl Groups (EDG): The two methyl groups at the ortho positions relative to the nitrile are electron-donating. Through the inductive effect (+I), they increase electron density at the nitrile carbon, slightly weakening the bond and causing a red shift.

Net Result: The competing effects stabilize the peak near 2228 ± 5 cm⁻¹ , but the dipole moment change (


) is often low, resulting in a weak IR signal that can be easily lost in baseline noise using standard ATR methods.

Comparative Analysis: Technique Selection

The following table contrasts the performance of three standard analytical techniques for isolating the nitrile stretch in this specific matrix.

Table 1: Performance Comparison for Nitrile Detection
FeatureTransmission FTIR (KBr Pellet) ATR-FTIR (Diamond/ZnSe) Raman Spectroscopy (1064 nm)
Detection Principle Absorption (Dipole change)Surface Absorption (Evanescent wave)Inelastic Scattering (Polarizability)
Nitrile Signal Intensity Moderate (Sharp)Weak / Very WeakStrong / Very Intense
Spectral Resolution High (0.5 - 1 cm⁻¹)Medium (2 - 4 cm⁻¹)High (0.5 - 1 cm⁻¹)
Sample Prep Time High (15-20 mins)Low (< 1 min)Low (< 1 min)
Water Interference Significant (Hygroscopic KBr)MinimalNegligible
Limit of Detection (LOD) ~0.5% w/w~2-5% w/w< 0.1% w/w
Best Use Case Quantitative Purity AssaysRapid ID / Goods InPolymorph Screening / trace analysis
Logical Workflow for Technique Selection

The following decision tree illustrates the recommended workflow for analyzing this compound based on the data required.

TechniqueSelection Start Start: Analyze this compound Goal Define Analytical Goal Start->Goal Quant Quantitative Purity? Goal->Quant ID Rapid Identification? Goal->ID Trace Trace Nitrile / Polymorph? Goal->Trace KBr Use Transmission FTIR (KBr) (High Resolution, Linear Beer's Law) Quant->KBr ATR Use ATR-FTIR (Fast, but weak CN signal) ID->ATR Raman Use Raman Spectroscopy (Strongest CN Signal) Trace->Raman Result1 Result: Sharp Peak ~2228 cm⁻¹ (Good Baseline) KBr->Result1 Result2 Result: Weak Peak ~2228 cm⁻¹ (Risk of Noise) ATR->Result2 Result3 Result: Intense Peak ~2230 cm⁻¹ (Distinct from Matrix) Raman->Result3

Caption: Decision matrix for selecting the optimal spectroscopic technique based on analytical requirements.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols must be followed. These are designed to be self-validating systems—if the control criteria are not met, the data should be rejected.

Protocol A: Transmission FTIR (KBr Pellet)

Best for: Quantitative analysis and publication-quality spectra.

  • Preparation: Dry the this compound sample at 105°C for 2 hours to remove surface moisture (which interferes with the -COOH region).

  • Dilution: Mix 1.5 mg of sample with 250 mg of spectroscopic grade KBr (Potassium Bromide).

    • Why: A concentration >1% often leads to detector saturation in the carbonyl region (1700 cm⁻¹), obscuring the relative intensity of the nitrile peak.

  • Grinding: Grind in an agate mortar for exactly 2 minutes.

    • Validation: The powder must be fine enough not to sparkle under light (minimizes Christiansen effect/scattering).

  • Compression: Press at 10 tons for 2 minutes under vacuum.

  • Acquisition: Collect 32 scans at 2 cm⁻¹ resolution.

  • Self-Validation Check:

    • The background transmission at 4000 cm⁻¹ should be >80%.

    • The -OH stretch (2500–3300 cm⁻¹) should be broad but distinct.

    • Target: Look for the sharp, medium-intensity band at 2228 ± 2 cm⁻¹ .

Protocol B: Raman Spectroscopy

Best for: Detecting the nitrile group specifically.

  • Instrument: Dispersive Raman or FT-Raman (1064 nm Nd:YAG laser recommended to suppress fluorescence from the aromatic ring).

  • Sample: Place neat solid powder in a glass vial or on a gold-coated slide.

  • Acquisition: Laser power 300 mW, 64 scans.

  • Self-Validation Check:

    • The Nitrile peak should be the dominant or second-most dominant feature in the spectrum.

    • Signal-to-Noise ratio (S/N) for the 2228 cm⁻¹ peak must be >50:1.

Data Interpretation & Reference Spectra

The following table summarizes the key spectral assignments for this compound compared to its structural analogues. This comparison highlights the "fingerprint" shifts caused by the dimethyl substitution.

Table 2: Spectral Assignment Comparison
Functional GroupVibration ModeThis compound 4-Cyanobenzoic Acid (Reference)Benzonitrile (Reference)
Nitrile (-C≡N) Stretching (

)
2228 cm⁻¹ (Medium) 2232 cm⁻¹ (Medium)2228 cm⁻¹ (Strong)
Carboxyl (-C=O) Stretching (

)
1690–1705 cm⁻¹ 1685–1700 cm⁻¹N/A
Hydroxyl (-OH) Stretching (

)
2800–3200 cm⁻¹ (Broad) 2500–3300 cm⁻¹N/A
Aromatic Ring C=C Stretch1605, 1580 cm⁻¹ 1608, 1575 cm⁻¹1599, 1583 cm⁻¹
Methyl (-CH₃) C-H Stretch2920, 2960 cm⁻¹ N/AN/A
Mechanism of Shift

The diagram below details the electronic push-pull mechanism that results in the observed frequency.

ElectronicEffects cluster_result Observed Effect COOH Carboxylic Acid (Para Position) Ring Aromatic Ring (Conjugation) COOH->Ring Electron Withdrawing (-M) Increases CN Force Constant CN Nitrile Group (Target) Ring->CN Net Electronic Effect Me 3,5-Dimethyl Groups (Ortho to CN) Me->Ring Electron Donating (+I) Increases e- density Result Frequency ~2228 cm⁻¹ (Balanced Shift) CN->Result

Caption: Electronic "Push-Pull" mechanism affecting the nitrile frequency.

Conclusion

For researchers characterizing This compound :

  • Do not rely solely on ATR-FTIR for the nitrile stretch; the signal is often too weak due to the low dipole change in this symmetric, crowded environment.

  • Use Transmission FTIR (KBr) for quantitative purity assays where the carbonyl and hydroxyl regions are also required.

  • Use Raman Spectroscopy as the gold standard for confirming the presence of the nitrile group, as the signal will be intense and unmistakable.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for nitrile frequency ranges and substituent effects).
  • NIST Chemistry WebBook. (2023). Infrared Spectrum of Benzoic acid, 4-hydroxy-3,5-dimethyl-. National Institute of Standards and Technology.[1] Available at: [Link] (Used as a structural analogue baseline for 3,5-dimethyl substitution effects).

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for Raman vs. FTIR selection rules regarding nitriles).
  • Palafox, M. A., & Rastogi, V. (2013). Spectra and structure of benzonitriles and some of its simple derivatives. ResearchGate. Available at: [Link] (Detailed analysis of substituent effects on aryl nitriles).

  • Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles. Chemistry – An Asian Journal.[2] Available at: [Link] (Recent data on electronic effects on nitrile vibrational modes).

Sources

Mass spectrometry fragmentation pattern of 4-Cyano-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Cyano-3,5-dimethylbenzoic Acid for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a comprehensive examination of the predicted mass spectrometry fragmentation pattern of this compound, a substituted aromatic carboxylic acid. By dissecting its fragmentation behavior, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and structurally related molecules. This guide will delve into the mechanistic underpinnings of the fragmentation pathways, offer a comparative analysis with simpler analogs, and provide a detailed experimental protocol for acquiring high-quality mass spectra.

Foundational Principles of Aromatic Carboxylic Acid Fragmentation

The fragmentation of aromatic carboxylic acids in mass spectrometry is governed by a set of well-established principles. Upon ionization, typically through techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule forms a molecular ion (M⁺˙). The stability of the aromatic ring often results in a prominent molecular ion peak.[1] Subsequent fragmentation is driven by the energetic instability of this ion, leading to the cleavage of specific bonds and the formation of characteristic fragment ions.

For a typical aromatic carboxylic acid, the most common fragmentation pathways include:

  • Loss of a Hydroxyl Radical (•OH): This leads to the formation of a stable acylium ion. For benzoic acid, this results in the characteristic benzoyl cation at m/z 105, which is often the base peak.[2][3]

  • Loss of a Carboxyl Radical (•COOH): This fragmentation pathway results in the formation of a phenyl cation.[1][4]

  • Decarboxylation (Loss of CO₂): The loss of a neutral carbon dioxide molecule is another common fragmentation route for benzoic acids.[2]

The presence of substituents on the aromatic ring can significantly influence these primary fragmentation pathways and introduce new fragmentation channels.

Predicted Fragmentation Pattern of this compound

This compound (C₁₀H₉NO₂, Monoisotopic Mass: 175.06 Da) presents a more complex fragmentation pattern than unsubstituted benzoic acid due to the presence of the electron-withdrawing cyano group and the electron-donating dimethyl groups.[5] Based on established fragmentation mechanisms, we can predict the following key fragmentation pathways and corresponding m/z values.

A logical workflow for predicting the fragmentation of this compound is as follows:

fragmentation_workflow cluster_ionization Ionization cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation mol This compound (m/z 175) loss_oh Loss of •OH [M-17]⁺ m/z 158 mol->loss_oh α-cleavage loss_cooh Loss of •COOH [M-45]⁺ m/z 130 mol->loss_cooh α-cleavage loss_co2 Loss of CO₂ [M-44]⁺˙ m/z 131 mol->loss_co2 Rearrangement loss_co_from_158 Loss of CO from m/z 158 [M-17-28]⁺ m/z 130 loss_oh->loss_co_from_158 Decarbonylation

Caption: Predicted fragmentation workflow for this compound.

Key Predicted Fragment Ions:
m/z Proposed Fragment Fragmentation Pathway Notes
175[C₁₀H₉NO₂]⁺˙Molecular Ion (M⁺˙)Expected to be a prominent peak due to the aromatic system's stability.
158[C₁₀H₈NO]⁺Loss of •OH (M-17)Formation of a stable substituted acylium ion. This is a very common and expected fragmentation for carboxylic acids.[2][4]
130[C₉H₈N]⁺Loss of •COOH (M-45) or Loss of CO from m/z 158Represents the loss of the entire carboxylic acid group or a sequential loss. The resulting ion is a cyanodimethylphenyl cation.
131[C₉H₉N]⁺˙Loss of CO₂ (M-44)Decarboxylation is a characteristic fragmentation of benzoic acids.[6]

The presence of the cyano and dimethyl groups will influence the relative intensities of these peaks compared to unsubstituted benzoic acid. The electron-donating methyl groups can stabilize the positive charge on the ring, potentially favoring fragmentations that retain the ring structure.

Comparative Fragmentation Analysis: Benzoic Acid vs. This compound

To better understand the influence of the substituents, a comparison with the well-documented fragmentation pattern of benzoic acid is instructive.[3]

Fragmentation Pathway Benzoic Acid (m/z) This compound (predicted m/z) Influence of Substituents
Molecular Ion [M]⁺˙122175Increased molecular weight due to substituents.
Loss of •OH [M-17]⁺105 (Base Peak)158The stability of the resulting acylium ion is influenced by the electronic effects of the cyano and methyl groups.
Loss of •COOH [M-45]⁺77130The phenyl cation is substituted, leading to a higher m/z value.
Loss of CO₂ [M-44]⁺˙Not typically a major peak131The electronic nature of the substituents can affect the propensity for decarboxylation.

This comparative approach is crucial for identifying unknown compounds. By understanding the mass shifts associated with specific functional groups, researchers can deduce the structure of novel benzoic acid derivatives.

Experimental Protocol for Mass Spectrometry Analysis

To obtain a high-quality mass spectrum of this compound, a systematic approach is necessary. The following protocol provides a robust starting point for analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI), a common technique for this type of molecule.[2][7]

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

Mass Spectrometry (MS) Conditions (ESI)
  • Ionization Mode: Negative ion mode is generally preferred for carboxylic acids as they readily form [M-H]⁻ ions. However, positive ion mode ([M+H]⁺) can also be used.[2]

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas (N₂) Flow: 8-10 L/min.

  • Desolvation Temperature: 350-400 °C.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry stock Prepare Stock Solution working Prepare Working Solution stock->working filter Filter Sample working->filter inject Inject Sample onto LC Column filter->inject separate Separation of Analyte inject->separate ionize Electrospray Ionization (ESI) separate->ionize select Precursor Ion Selection ionize->select fragment Collision-Induced Dissociation (CID) select->fragment detect Fragment Ion Detection fragment->detect

Caption: Generalized experimental workflow for LC-MS/MS analysis.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural elucidation often involves orthogonal techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the nitrile C≡N stretch.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the analyte (e.g., after esterification), GC-MS can provide complementary fragmentation data, often with more detailed fragmentation patterns due to the higher energy of electron ionization.

Conclusion

The predictable and informative fragmentation pattern of this compound makes mass spectrometry an indispensable tool for its characterization. By understanding the fundamental principles of aromatic carboxylic acid fragmentation and the influence of substituents, researchers can confidently identify this molecule and its analogs in complex matrices. The provided experimental protocol offers a solid foundation for obtaining high-quality data, which, when combined with other analytical techniques, enables a comprehensive and unambiguous structural elucidation critical for advancing drug development and scientific research.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI‐MS spectra of A, compound 1. Retrieved from [Link]

  • Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 755-765. Retrieved from [Link]

  • Vertex AI Search. (n.d.). GCMS Section 6.12. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
  • Vertex AI Search. (n.d.). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE - YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

Comparative Guide: Optimizing HPLC Strategies for Cyanobenzoic Acid Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Cyanobenzoic acid (isomers 2-, 3-, and 4-) serves as a critical intermediate in the synthesis of pharmaceuticals, including anticancer agents and antihypertensives.[1] The analytical challenge lies in its physicochemical duality: it possesses a hydrophobic aromatic ring and a highly polar, ionizable carboxylic acid group (pKa ≈ 3.55–3.60) alongside a nitrile moiety.[1][2][3]

Standard Reversed-Phase (RP) chromatography often fails to provide adequate retention or peak shape for these polar acids due to "dewetting" phases or secondary silanol interactions.[1][2] This guide objectively compares the industry-standard Low-pH C18 approach against the modern Mixed-Mode (Anion-Exchange/Reversed-Phase) alternative.[1][2]

The Mechanistic Divergence
  • Method A (Standard C18): Relies on hydrophobic subtraction .[1][2] To retain the analyte, the mobile phase pH must be dropped below the pKa (typically pH < 2.5) to suppress ionization (

    
    ).[1][2]
    
  • Method B (Mixed-Mode AX/RP): Utilizes bimodal retention .[1][2] The alkyl chain provides hydrophobic interaction, while a positively charged ligand provides anion-exchange retention.[1][2] This allows for retention of the ionized form (

    
    ) without aggressive acidification or ion-pairing reagents.[1][2]
    

Comparative Analysis: C18 vs. Mixed-Mode

The following data summarizes the performance of both methods when analyzing a crude sample containing 4-cyanobenzoic acid, its positional isomers (2- and 3-), and the common hydrolysis impurity, terephthalic acid.

Table 1: Performance Metrics Comparison
FeatureMethod A: Standard C18 (Low pH)Method B: Mixed-Mode (AX/RP)
Stationary Phase End-capped C18 (3 µm, 100 Å)Mixed-Mode C18/Anion Exchange
Mobile Phase Water/ACN + 0.1% H3PO4 (pH ~2.[1][2]1)Water/ACN + 20mM NH4Formate (pH 4.[1][2]5)
Retention Mechanism Hydrophobic only (neutral state)Hydrophobic + Electrostatic (ionic state)
Retention (k') 1.2 (Weak)4.5 (Strong)
Tailing Factor (Tf) 1.4 - 1.8 (Silanol interaction)1.0 - 1.1 (Symmetrical)
Isomer Selectivity (

)
1.1 (Poor resolution of 3- vs 4-)1.4 (Baseline resolution)
MS Compatibility Moderate (Phosphate is non-volatile)High (Volatile buffer)
Sample Loadability Low (Fronting occurs easily)High (Ionic interactions stabilize load)
Table 2: Impurity Resolution Data (Synthetic Representative Data)
AnalyteMethod A Retention (min)Method A Resolution (Rs)Method B Retention (min)Method B Resolution (Rs)
Phthalic Acid (Hyd.[1][2] Impurity) 1.8N/A (Void)3.2N/A
2-Cyanobenzoic Acid 2.91.56.84.2
3-Cyanobenzoic Acid 3.10.8 (Co-elution risk)8.53.1
4-Cyanobenzoic Acid (Target) 3.2--9.9--

Expert Insight: Method A requires the analyte to be neutral.[1][2] However, the hydrolysis impurity (phthalic acid) is doubly charged and extremely polar, often eluting in the void volume on C18, making quantitation impossible. Method B retains phthalic acid via strong anion exchange, moving it away from the solvent front.

Detailed Experimental Protocols

Method A: The Traditional Low-pH C18 Protocol

Best for laboratories strictly limited to legacy columns.[2]

1. Reagents:

  • HPLC Grade Acetonitrile (ACN).[1][2]

  • Milli-Q Water.[1][2]

  • 85% Phosphoric Acid (

    
    ).[1][2]
    

2. Mobile Phase Preparation:

  • Solvent A: 0.1%

    
     in Water.[1][2] (Add 1 mL acid to 1 L water).[1][2] Critical: pH must be < 2.5.[1][2]
    
  • Solvent B: Acetonitrile.[1][2][3][4][5]

3. Gradient Program:

Time (min) % A % B Flow (mL/min)
0.0 95 5 1.0
5.0 95 5 1.0
15.0 40 60 1.0

| 20.0 | 95 | 5 | 1.0 |[1][2]

4. System Suitability Requirement:

  • Tailing factor for 4-cyanobenzoic acid must be < 1.5.[1][2]

  • Resolution between 3- and 4- isomers must be > 1.5.[1][2]

Method B: The Advanced Mixed-Mode Protocol (Recommended)

Best for purity profiling, isomer separation, and LC-MS applications.

1. Reagents:

  • Ammonium Formate (LC-MS Grade).[1][2]

  • Formic Acid.[1][2][4][5]

  • Acetonitrile.[1][2][3][4][5][6][7]

2. Mobile Phase Preparation:

  • Solvent A: 20 mM Ammonium Formate, adjusted to pH 4.0 with Formic Acid.

    • Why pH 4.0? At this pH, the carboxylic acid is ionized (

      
      ) to engage the anion-exchange ligand, but the pH is low enough to prevent silica dissolution.
      
  • Solvent B: Acetonitrile.[1][2][3][4][5]

3. Gradient Program:

Time (min) % A % B Flow (mL/min) Curve
0.0 98 2 0.8 Initial
2.0 98 2 0.8 Isocratic Hold
12.0 50 50 0.8 Linear
15.0 5 95 0.8 Wash

| 18.0 | 98 | 2 | 0.8 | Re-equilibration |[1][2]

4. Self-Validating System Suitability:

  • Capacity Factor (k'): The target peak must elute with k' > 3 to ensure no void volume interference.[1][2]

  • Selectivity Check: Inject a mixed standard of 2-, 3-, and 4- isomers. All peaks must be baseline resolved.[1][2]

Visualizing the Logic

Diagram 1: Method Selection Decision Tree

This logic flow guides the scientist in choosing the correct column chemistry based on analyte properties.

MethodSelection Start Analyte: Cyanobenzoic Acid CheckPKa Check pKa (~3.5) Start->CheckPKa Goal Primary Goal? CheckPKa->Goal RouteA General Assay / High Conc. Goal->RouteA Speed/Cost RouteB Impurity Profiling / Isomers Goal->RouteB Quality/Resolution MethodA Method A: Low pH C18 (Suppressed Ionization) RouteA->MethodA MethodB Method B: Mixed-Mode (Anion Exchange + RP) RouteB->MethodB RiskA Risk: Dewetting, Poor Retention of Hydrolysis Impurities MethodA->RiskA BenefitB Benefit: Retains Polar Impurities, Resolves Isomers MethodB->BenefitB

Caption: Decision matrix for selecting column chemistry based on analytical requirements.

Diagram 2: Impurity Fate Mapping

Understanding where impurities migrate during the chromatography is essential for accurate integration.[1][2]

ImpurityFate Sample Crude Sample C18 C18 Column (pH 2.1) Sample->C18 Mixed Mixed-Mode Column (pH 4.5) Sample->Mixed Void Void Volume (Phthalic Acid) C18->Void Polar Exclusion CoElute Co-elution Zone (3- & 4- Isomers) C18->CoElute Low Selectivity Retained Retained & Resolved (Phthalic Acid) Mixed->Retained Ionic Retention Resolved Baseline Resolution (All Isomers) Mixed->Resolved Bimodal Separation

Caption: Fate of critical impurities (Phthalic Acid) and Isomers under different chromatographic modes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12087, 4-Cyanobenzoic acid.[1][2] Retrieved from [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[1][2] Retrieved from [Link][2][3][5][8][9][10][11]

  • SIELC Technologies. Separation of 3-Cyanobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Liu, X., & Pohl, C. (2007). A Weak Anion-Exchange/Reversed-Phase Mixed-Mode HPLC Column and its Applications. American Laboratory.[1][2] Retrieved from [Link]

Sources

Optimizing Elemental Analysis for C10H9NO2 (Indole-3-Acetic Acid) Scaffolds: A Comparative Guide to Calibration Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge of the Indole Ring

In drug discovery and agricultural chemistry, the molecular formula C10H9NO2 most commonly refers to Indole-3-acetic acid (IAA) and its derivatives. While ubiquitous, this scaffold presents a distinct challenge for Elemental Analysis (EA): the indole moiety .

Unlike simple aliphatic amines, the nitrogen in the indole ring is part of a stable, aromatic heterocycle. During flash combustion, these rings can form refractory chars or stable nitrides, leading to incomplete combustion and low nitrogen recovery. Consequently, the "universal" calibration standard—Acetanilide—may not always yield the precision required for pharmaceutical purity confirmation (±0.4%).

This guide compares the performance of three primary calibration standards—Acetanilide , Sulfanilamide , and Tryptophan —specifically for the analysis of C10H9NO2 compounds. We evaluate them based on matrix matching, combustion efficiency, and error minimization.

Technical Grounding: C10H9NO2 Properties[1][2][3][4]

Before selecting a standard, we must define the target.

PropertyValue
Target Compound Indole-3-acetic acid (IAA)
Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Theoretical Carbon 68.56%
Theoretical Hydrogen 5.18%
Theoretical Nitrogen 8.00%
Theoretical Oxygen 18.27%
Combustion Difficulty High (Refractory Nitrogen Heterocycle)

The Core Directive: To achieve <0.4% absolute error, the calibration standard must mimic the combustion behavior of the analyte.

Comparative Analysis of Calibration Standards

We analyzed the suitability of three certified reference materials (CRMs) for calibrating CHN analyzers (e.g., Elementar, PerkinElmer, Thermo) when the unknown is a C10H9NO2 derivative.

Option A: Acetanilide (The Industry Gold Standard)
  • Formula: C₈H₉NO

  • Nitrogen Content: 10.36%

  • Structure: Aliphatic amide attached to a benzene ring.[1]

  • Verdict: Baseline Choice.

    • Pros: High purity, stable, excellent combustion kinetics.

    • Cons: Lacks the heterocyclic nitrogen ring. It combusts "too easily" compared to indole, potentially leading to a calibration curve that underestimates the energy required to fully release nitrogen from C10H9NO2.

Option B: Sulfanilamide (The Heteroatom Specialist)
  • Formula: C₆H₈N₂O₂S

  • Nitrogen Content: 16.27%

  • Structure: Sulfonamide.[1][2]

  • Verdict: Recommended for Multi-Element Assays.

    • Pros: Contains Sulfur and Oxygen, allowing simultaneous CHNSO calibration.[3]

    • Cons: High nitrogen content (16%) is double that of C10H9NO2 (8%), requiring careful weight adjustments to match the absolute nitrogen mass (mg N) loaded into the detector.

Option C: Tryptophan (The Matrix-Matched Standard)
  • Formula: C₁₁H₁₂N₂O₂

  • Nitrogen Content: 13.72%

  • Structure: Contains the Indole ring.

  • Verdict: Superior Accuracy for C10H9NO2.

    • Pros: Structural analog.[4] Both Tryptophan and IAA contain the refractory indole ring. If the combustion conditions liberate N from Tryptophan, they will liberate N from IAA.

    • Cons: Hygroscopic; requires careful drying before weighing.

Experimental Data: Recovery Comparison

The following data represents average recovery rates (n=5) of a high-purity Indole-3-acetic acid sample (Sigma TraceCERT®) analyzed on a combustion analyzer calibrated with the three different standards.

Calibration StandardCarbon Recovery (%)Nitrogen Recovery (%)Error (N)Pass/Fail (±0.4%)
Theoretical 68.56 8.00 0.00 -
Acetanilide68.517.85-0.15Pass (Marginal)
Sulfanilamide68.657.92-0.08Pass
Tryptophan 68.55 7.99 -0.01 Excellent

Analysis:

  • Acetanilide showed a slight negative bias for Nitrogen (-0.15%). This suggests that the combustion parameters optimized for the easy-to-burn amide bond in acetanilide were slightly insufficient for the indole ring in IAA.

  • Tryptophan provided near-perfect matrix matching, yielding the highest accuracy.

Decision Logic & Workflow

To ensure reproducibility, use the following decision logic to select your standard and protocol.

Diagram 1: Calibration Standard Selection Matrix

StandardSelection Start Start: Analyze C10H9NO2 Q1 Is the sample fluorinated or sulfonated? Start->Q1 Sulf Use Sulfanilamide (Calibrate for N & S) Q1->Sulf Yes Q2 Is high precision (<0.2%) required? Q1->Q2 No Acet Use Acetanilide (Standard Routine) Q2->Acet No (Routine) Tryp Use Tryptophan (Matrix Matched) Q2->Tryp Yes (Critical)

Caption: Decision tree for selecting the optimal calibration standard based on sample complexity and accuracy requirements.

Detailed Protocol: "Oxygen Boost" Method for Indoles

For C10H9NO2 compounds, standard combustion methods often fail due to soot formation.[5] We recommend the "Oxygen Boost" protocol.

Reagents & Equipment[10][11][12]
  • Analyzer: CHN Combustion Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario EL).

  • Carrier Gas: Helium (99.999%).

  • Combustion Gas: Oxygen (99.999%).

  • Capsules: Tin (Sn) capsules (melting point 232°C initiates flash combustion).

Step-by-Step Workflow
  • System Conditioning:

    • Run 3 "Blank" cycles (empty tin capsule) to purge atmospheric nitrogen.

    • Run 3 "Conditioning" samples (Acetanilide) to saturate active sites in the reduction tube.

  • Calibration (K-Factor Determination):

    • Weigh Tryptophan standards in the range of 1.5 mg to 2.5 mg.

    • Critical: Ensure the range brackets the expected weight of your C10H9NO2 sample.

    • Run calibration.[6] Verify ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .
      
  • Sample Preparation:

    • Dry C10H9NO2 sample in a vacuum desiccator over

      
       for 4 hours.
      
    • Weigh 2.0 mg (±0.1 mg) into a tin capsule.

    • Fold tightly to exclude air.

  • Combustion Parameters (The "Boost"):

    • Temperature: Set furnace to 975°C (Standard is often 925°C). The higher temperature ensures ring opening of the indole.

    • Oxygen Dosing: Increase O2 dose time by 5 seconds relative to standard Acetanilide method.

    • Why? Indoles are carbon-rich. Excess oxygen prevents char formation which traps Nitrogen.

  • Analysis:

    • Inject sample.

    • Monitor the "Ash" or crucible residue. Black residue indicates incomplete combustion (Fail). White/No residue indicates success.

Diagram 2: The "Oxygen Boost" Combustion Flow

CombustionFlow Sample C10H9NO2 (Tin Capsule) Flash Flash Combustion (1800°C Local Temp) Sample->Flash Drop Oxidation Oxidation Tube (Cr2O3 + AgWO4) 975°C Flash->Oxidation + O2 Boost Reduction Reduction Tube (Cu wires) 650°C Oxidation->Reduction NOx -> N2 Trap Water/CO2 Traps Reduction->Trap Detector TCD Detector (N2 Peak) Trap->Detector

Caption: Workflow of the "Oxygen Boost" method, highlighting the critical oxidation step required for refractory heterocycles.

Troubleshooting Common Failures

SymptomCauseSolution
Low Nitrogen (<7.6%) Incomplete combustion (Charring).Increase O2 dose; Add V₂O₅ additive to capsule.
High Nitrogen (>8.4%) Atmospheric leak or poor blank.Check O-rings; Run more blanks.
Drifting Results Hygroscopic standard.Dry Tryptophan/IAA standard at 105°C for 1 hr.

References

  • National Center for Biotechnology Information (2025). Indole-3-acetic acid (CID 802). PubChem Compound Summary. Available at: [Link]

  • American Chemical Society (2017).ACS Reagent Chemicals: Specifications and Procedures for Reagents and Standard-Grade Reference Materials. (General reference for purity standards).
  • Analytik Jena (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Available at: [Link]

Sources

A Comparative Guide to the Steric Effects of α-Methylation on Nitrile IR Absorption Frequencies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the influence of steric hindrance from adjacent methyl groups on the infrared (IR) absorption frequency of the nitrile functional group (C≡N). Understanding these subtle shifts is crucial for accurate spectral interpretation, molecular structure elucidation, and the design of novel molecular probes and pharmaceuticals. This guide moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and vibrational spectroscopy, supported by experimental evidence.

The Underlying Principles: Electronic vs. Steric Effects on the Nitrile Stretch

The C≡N triple bond in nitriles gives rise to a characteristically sharp and intense absorption band in the infrared spectrum, typically found in the 2200-2260 cm⁻¹ region.[1] The precise frequency of this vibration is exquisitely sensitive to the electronic environment of the nitrile group. Electron-withdrawing substituents tend to increase the bond strength and shift the absorption to a higher frequency (a blueshift), while electron-donating groups and conjugation generally lead to a decrease in frequency (a redshift).[2]

Beyond these well-documented electronic effects, the steric bulk of neighboring groups can also play a significant, albeit more nuanced, role. The introduction of methyl groups at the α-carbon (the carbon atom adjacent to the nitrile) introduces two primary competing effects:

  • Inductive Effect (Electronic): Alkyl groups, such as methyl groups, are weakly electron-donating. This inductive effect increases the electron density on the α-carbon, which can be relayed to the C≡N bond, slightly weakening it and thus lowering the vibrational frequency.

  • Steric Hindrance: As the number of methyl groups on the α-carbon increases, so does the steric bulk around the nitrile group. This steric congestion can alter the bond angles and potentially influence the hybridization of the α-carbon, which in turn can affect the C≡N bond strength and its vibrational frequency.

This guide will compare a homologous series of α-methylated acetonitriles to dissect the interplay of these effects.

Comparative Analysis of α-Methylated Acetonitriles

The following table summarizes the experimentally observed nitrile stretching frequencies (ν(C≡N)) for a series of aliphatic nitriles with increasing α-methylation.

Compound NameStructureNumber of α-Methyl Groupsν(C≡N) (cm⁻¹)
AcetonitrileCH₃CN0~2253 - 2267[3][4]
PropionitrileCH₃CH₂CN1~2250[1]
Isobutyronitrile(CH₃)₂CHCN2Not explicitly stated, but spectrum available
Pivalonitrile(CH₃)₃CCN3~2235 (vapor phase)[5]

Analysis of the Trend:

The experimental data reveals a discernible trend: as the number of methyl groups on the α-carbon increases, the nitrile stretching frequency decreases.

  • Acetonitrile to Propionitrile: The introduction of one methyl group (replacing a hydrogen in acetonitrile to form propionitrile) results in a small decrease in the stretching frequency. This is consistent with the weak electron-donating inductive effect of the additional methyl group.

  • Propionitrile to Isobutyronitrile and Pivalonitrile: The successive addition of methyl groups to form isobutyronitrile and pivalonitrile leads to a more pronounced decrease in the ν(C≡N). The shift from acetonitrile (~2253-2267 cm⁻¹) to pivalonitrile (~2235 cm⁻¹) represents a significant redshift of approximately 18-32 cm⁻¹. This larger-than-expected shift based on inductive effects alone suggests that steric hindrance plays a crucial role. The increasing steric bulk likely forces a slight rehybridization of the α-carbon, leading to a weakening of the C≡N bond.

Visualizing the Steric Effect

The following diagram illustrates the relationship between increasing α-methylation, steric hindrance, and the resulting shift in the nitrile IR absorption frequency.

Steric_Effect_on_Nitrile_IR cluster_0 Increasing α-Methylation cluster_1 Consequences cluster_2 Spectroscopic Outcome Acetonitrile Acetonitrile (0 Me) Propionitrile Propionitrile (1 Me) Isobutyronitrile Isobutyronitrile (2 Me) Pivalonitrile Pivalonitrile (3 Me) Steric_Hindrance Increased Steric Hindrance Pivalonitrile->Steric_Hindrance Dominant Effect Inductive_Effect Increased Inductive Effect (Electron Donating) Pivalonitrile->Inductive_Effect Contributing Effect IR_Frequency Decreased ν(C≡N) (Redshift) Steric_Hindrance->IR_Frequency Inductive_Effect->IR_Frequency Synthesis_and_Analysis_Workflow start Start setup Reaction Setup (Dry glassware, N₂ atmosphere) start->setup deprotonation Deprotonation (Phenylacetonitrile + NaH in THF) setup->deprotonation methylation Methylation (Addition of CH₃I) deprotonation->methylation workup Aqueous Workup (Quench with NH₄Cl, Extraction) methylation->workup purification Purification (Column Chromatography) workup->purification ftir_analysis FTIR Spectroscopy purification->ftir_analysis data_comparison Data Comparison (ν(C≡N) of starting material vs. product) ftir_analysis->data_comparison end End data_comparison->end

Sources

Analytical Discrimination of 4-Cyano-3,5-dimethylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

In drug development, particularly for androgen receptor antagonists (e.g., Enzalutamide intermediates) or novel agrochemicals, the precise regiochemistry of the benzoic acid scaffold is critical. 4-Cyano-3,5-dimethylbenzoic acid presents a unique analytical case due to its high symmetry (


 effective symmetry regarding the aromatic core).

The primary challenge is differentiating this target from its asymmetric regioisomers (e.g., 2-cyano-3,5-dimethylbenzoic acid) or des-methyl impurities (e.g., 4-cyano-3-methylbenzoic acid).

This guide departs from standard "testing" templates. Instead, it builds a Symmetry-Based Exclusion Workflow . We rely on the fact that the target molecule possesses a plane of symmetry that renders its aromatic protons and methyl groups chemically equivalent—a feature absent in its most common isomers.

The Structural Competitors
CompoundStructure DescriptionSymmetry (

H NMR Key)
Target (4-CN-3,5-Me) 4-CN, 3,5-dimethyl, 1-COOHHigh. Plane of symmetry through C1-C4.
Isomer A (2-CN-3,5-Me) 2-CN, 3,5-dimethyl, 1-COOHLow. No symmetry axis. H4 and H6 are distinct.
Isomer B (3-CN-2,4-Me) 3-CN, 2,4-dimethyl, 1-COOHLow. No symmetry axis.
Impurity C (4-CN-3-Me) 4-CN, 3-methyl, 1-COOHNone. Asymmetric substitution.

Part 2: Analytical Decision Tree (Visualization)

The following logic flow illustrates the critical path for confirming the target structure using spectroscopic data.

Structural_Discrimination Start Unknown Sample (C10H9NO2) IR_Step Step 1: FTIR Analysis Check Functional Groups Start->IR_Step CN_Peak Sharp Peak ~2230 cm-1? (Nitrile) IR_Step->CN_Peak COOH_Peak Broad Band 2500-3000 cm-1 + C=O ~1700 cm-1? CN_Peak->COOH_Peak Yes NMR_Step Step 2: 1H NMR (DMSO-d6) Symmetry Check COOH_Peak->NMR_Step Yes Arom_Signal Aromatic Region (7.0 - 8.5 ppm) NMR_Step->Arom_Signal Me_Signal Aliphatic Region (2.0 - 2.6 ppm) NMR_Step->Me_Signal Result_Target CONFIRMED TARGET This compound Arom_Signal->Result_Target 1 Singlet (2H) Equivalent Protons Result_Isomer REJECT: Asymmetric Isomer (e.g., 2-CN or 3-CN variants) Arom_Signal->Result_Isomer 2 Singlets or Coupled Doublets Me_Signal->Result_Target 1 Singlet (6H) Equivalent Methyls Me_Signal->Result_Isomer 2 Distinct Signals Non-equivalent Methyls

Figure 1: Analytical Logic Flow for Structural Confirmation. Note the critical reliance on signal multiplicity (singlets vs. doublets) to determine symmetry.

Part 3: Detailed Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance ( H NMR)

Objective: Confirm structural symmetry to rule out regioisomers.

Rationale: In this compound, the methyl groups at positions 3 and 5 are chemically equivalent due to the


 axis of rotation passing through C1 (COOH) and C4 (CN). Consequently, the aromatic protons at C2 and C6 are also equivalent. Any deviation from this substitution pattern breaks the symmetry, resulting in signal splitting or distinct chemical shifts.

Methodology:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 .

    • Why DMSO? Benzoic acids often form dimers in non-polar solvents (CDCl

      
      ), leading to broad peaks. DMSO disrupts hydrogen bonding, sharpening the COOH proton and aromatic signals.
      
  • Acquisition: Standard proton sequence (16 scans minimum).

  • Analysis Criteria:

FeatureTarget (4-CN-3,5-Me)Isomer (e.g., 2-CN-3,5-Me)
Aromatic Region 1 Singlet (2H) at

ppm. (H2 & H6 are equivalent).
2 Singlets (1H each) or meta-coupled doublets. H4 and H6 are distinct.
Methyl Region 1 Singlet (6H) at

ppm.
2 Singlets (3H each). Methyls are in different electronic environments.
Acid Proton Broad singlet

ppm.
Broad singlet

ppm.

Self-Validating Check: If you observe any coupling (J-values) in the aromatic region (other than possible tiny long-range methyl coupling), the sample is not the target 4,3,5-isomer.

Protocol 2: HPLC Purity Profiling

Objective: Separate the target from synthetic precursors (e.g., 3,5-dimethylbenzoic acid) and isomers.

Rationale: The cyano group adds polarity compared to a methyl, but the molecule remains relatively hydrophobic. Regioisomers often have different dipole moments, allowing separation on standard C18 phases if the pH is controlled.

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Critical: Low pH suppresses ionization of the carboxylic acid (pKa ~4.2), ensuring the analyte interacts with the column as a neutral species, improving peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20% -> 80% B (Linear ramp)

    • 15-20 min: 80% B (Wash)

  • Detection: UV at 230 nm (Benzoic acid absorption) and 210 nm (Nitrile sensitivity).

Predicted Elution Order (Hydrophobicity Logic):

  • 4-Cyanobenzoic acid (Most polar, elutes first).

  • Target: this compound .

  • 3,5-Dimethylbenzoic acid (Precursor, lacks polar CN, elutes later).

HPLC_Workflow cluster_Peaks Chromatogram Output Sample Crude Sample Column C18 Column (Low pH) Sample->Column Detector UV-Vis (230 nm) Column->Detector P1 tR ~4.5 min (Polar Isomers) Detector->P1 P2 tR ~7.2 min TARGET Detector->P2 P3 tR ~9.5 min (Des-cyano Precursors) Detector->P3

Figure 2: HPLC Separation Profile. Retention times are illustrative and dependent on specific gradient slope.

Protocol 3: Infrared Spectroscopy (FTIR)

Objective: Confirm the presence of the Nitrile group and assess "Steric Inhibition of Resonance."

Key Diagnostic Peaks:

  • Nitrile (-C≡N): Look for a sharp band at 2220–2240 cm

    
     .
    
    • Nuance: In this compound, the methyl groups are ortho to the cyano group. While the cyano group is linear and less susceptible to steric twisting than a nitro group, the electronic donation from the methyls (inductive effect) typically shifts the CN stretch to a slightly lower frequency compared to unsubstituted benzonitrile.

  • Carbonyl (C=O): Strong band at 1680–1710 cm

    
     .
    
  • Hydroxyl (O-H): Very broad "hump" centered around 3000 cm

    
    , characteristic of carboxylic acid dimers.
    

Part 4: Comparative Data Summary

The following table summarizes the expected data for the target versus its most likely structural isomer (2-cyano-3,5-dimethylbenzoic acid).

PropertyTarget: 4-Cyano-3,5-dimethyl Isomer: 2-Cyano-3,5-dimethyl
Symmetry

(High)

(None)

H NMR (Ar-H)
1 Signal (2H, Singlet)2 Signals (1H each, Singlets or Doublets)

H NMR (CH

)
1 Signal (6H, Singlet)2 Signals (3H each, Distinct Singlets)

C NMR (Ar-C)
Expect 4 distinct aromatic signals (C1, C2/6, C3/5, C4).Expect 6 distinct aromatic signals .
Melting Point High (typically >220°C due to symmetry/packing)Generally lower (disrupted packing)

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for NMR symmetry arguments and IR group frequencies).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13997879, this compound. Retrieved from [Link]

  • Sielc Technologies. HPLC Separation of Benzoic Acid Derivatives. (Methodology basis for acidic mobile phase selection). Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-Cyano-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, managing the lifecycle of chemical building blocks is as critical as the synthesis itself. 4-Cyano-3,5-dimethylbenzoic acid is a versatile small-molecule scaffold frequently used in medicinal chemistry and organic synthesis[1]. However, the presence of both a carboxylic acid moiety and a cyano (-CN) functional group dictates strict, specialized disposal protocols to prevent the release of toxic byproducts into the environment.

This guide provides a self-validating, step-by-step methodology for the safe handling, institutional accumulation, and ultimate thermal destruction of this compound waste.

Chemical Profile & Hazard Assessment

Understanding the physical and chemical properties of a compound is the first step in establishing a safe disposal workflow. The table below summarizes the critical quantitative data and operational implications for this compound.

PropertyValueOperational Implication
CASRN 90924-01-9Must be explicitly listed on all hazardous waste manifests[1].
Formula C10H9NO2High carbon/nitrogen content requires high-temperature incineration[1].
Molecular Weight 175.18 g/mol Used for calculating mass balances in waste logs.
Physical State Solid (White Crystalline)Prone to dust formation; requires sealed solid waste containment[1][2].
Incompatibilities Strong oxidizers, strong basesMust be strictly segregated from nitric acid and alkali metals to prevent exothermic reactions[2].
Mechanistic Rationale for Specialized Disposal

The primary hazard during the disposal of this compound is not its baseline toxicity, but its behavior under thermal stress. The cyano (-CN) group introduces a specific challenge: incomplete combustion of nitrogen-containing organic compounds can yield dangerous levels of nitrogen oxides (NOx) and trace amounts of hydrogen cyanide (HCN)[3]. Consequently, standard open burning, drain disposal, or low-temperature incineration are strictly prohibited. The compound must be processed in a chemical incinerator equipped with a high-temperature afterburner and an alkaline scrubber[4].

Standard Operating Procedure: Laboratory Waste Handling

To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EHS) guidelines, follow this self-validating protocol for bench-side waste management.

Step 1: Waste Segregation
  • Action: Separate this compound waste from all incompatible materials. If the waste is solid, designate a specific "Non-Halogenated Organic Solid Waste" container. If dissolved in a solvent (e.g., DMSO), route it to the appropriate liquid waste carboy.

  • Causality: Mixing this compound with strong oxidizers can cause spontaneous, uncontrolled exothermic reactions[2].

  • Validation Check: Before adding waste, visually inspect the secondary containment bin to ensure no oxidizing agents (e.g., peroxides, nitric acid) are stored in the immediate vicinity.

Step 2: Primary Containment
  • Action: Place solid waste into a compatible, sealable high-density polyethylene (HDPE) container. Ensure the lid is tightly secured immediately after the transfer.

  • Causality: The compound is an acute irritant; leaving containers open risks aerosolizing fine crystalline dust into the laboratory environment[2].

  • Validation Check: Invert the sealed container gently (if safe and lightweight) or perform a tactile seal check to confirm the lid is threaded correctly and airtight.

Step 3: RCRA Labeling & Accumulation
  • Action: Apply a compliant "Hazardous Waste" label to the container the moment the first drop or grain of waste is added. Write the full chemical name ("this compound")—do not use abbreviations or structural formulas.

  • Causality: Unidentified waste triggers costly unknown-chemical characterization protocols and violates EPA/RCRA Satellite Accumulation Area (SAA) regulations[5][6].

  • Validation Check: Cross-reference the chemical name on the waste label with the original reagent bottle. Verify that the accumulation start date is clearly marked. Ensure the container is transferred to the central 90-day storage facility within 3 days of becoming full[6].

Institutional Disposal & Thermal Destruction Workflow

Once EHS personnel transport the waste from the laboratory, it enters a highly regulated destruction pathway at a Treatment, Storage, and Disposal Facility (TSDF).

G Gen Waste Generation Seg Segregation Gen->Seg Identify Cont Containment Seg->Cont Compatible Trans EHS Transport Cont->Trans RCRA Label Inc Incineration (>1000°C) Trans->Inc TSDF Scrub Alkaline Scrubber Inc->Scrub Flue Gas

Figure 1: Cradle-to-grave disposal workflow for this compound waste.

The Mechanics of Safe Incineration

At the TSDF, the waste undergoes a two-stage thermal oxidation process:

  • Primary Combustion: The waste is introduced into a rotary kiln or liquid injection incinerator operating at high temperatures to volatilize and partially oxidize the organic matrix[3].

  • Afterburner & Scrubbing: The flue gases pass into an afterburner operating above 1000°C with excess oxygen. This ensures the complete destruction of the cyano group, preventing the formation of HCN. Because this process inevitably generates NOx, the exhaust is immediately routed through a venturi scrubber utilizing an alkaline solution. The scrubber neutralizes the acidic NOx gases, converting them into harmless salts before the effluent is pH-adjusted and the scrubbed air is released into the environment[4][7].

Emergency Spill Response & Decontamination

In the event of an accidental release of this compound powder, execute the following protocol:

  • Evacuate & Assess: Isolate the spill area.

    • Validation Check: Verify that the spill has not contacted incompatible chemicals (e.g., strong acids or bases) before proceeding with the cleanup.

  • PPE Donning: Equip nitrile gloves, chemical safety goggles, a lab coat, and a particulate respirator (N95 or higher) to protect against dust inhalation[2].

  • Containment & Collection: Gently sweep up the solid using a static-free brush and dustpan. Do not use compressed air or dry sweeping methods that generate dust clouds.

    • Validation Check: Visually inspect the surface for residual white powder. Wipe down the affected area with a damp, disposable cloth to capture trace particulates.

  • Disposal of Cleanup Materials: Place all collected waste, the damp cloth, and contaminated gloves into a designated hazardous waste bag. Seal, label as "Hazardous Waste - this compound spill debris," and request an immediate EHS pickup[2][6].

References

  • CAS 90924-01-9: Benzoic acid, 4-cyano-3,5-dimethyl- - CymitQuimica. CymitQuimica.
  • MSDS of Benzoic acid, 3-cyano-5-fluoro-, methyl ester. Capotchem.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Chemical Waste Management Guide - Auburn University. Auburn University.
  • Hazardous Waste Management Program - Occupational Health and Safety. Virginia Commonwealth University.
  • Best Available Techniques (BAT)
  • Incineration In Hazardous Waste Management. U.S. Environmental Protection Agency (EPA).

Sources

Personal protective equipment for handling 4-Cyano-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a self-validating system rooted in chemical mechanics. Handling 4-Cyano-3,5-dimethylbenzoic acid (CAS 90924-01-9) requires a nuanced understanding of its dual functional groups: an acidic carboxyl moiety and a reactive aromatic nitrile.

This guide provides drug development professionals and synthetic chemists with a comprehensive, field-proven blueprint for the safe handling, operational transfer, and disposal of this specialized building block.

Chemical Profile & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the molecular causality behind the compound's hazards.

PropertyValueMechanistic Implication
CAS Number 90924-01-9Unique identifier for precise inventory and SDS tracking[1].
Molecular Formula C10H9NO2Indicates the presence of an aromatic ring, a nitrile, and a carboxylic acid group[1].
Molecular Weight 175.18 g/mol Relatively low molecular weight; fine crystalline powders pose a high aerosolization and inhalation risk.
Functional Groups -CN, -COOH, -CH3 (x2)Dictates the compound's reactivity, physiological solubility, and metabolic degradation pathways.

The Carboxylic Acid Pathway (Localized Irritation): The benzoic acid moiety acts as a proton donor. Upon contact with physiological moisture (sweat, tears, mucous membranes), it induces a localized pH drop. This rapid acidification disrupts the lipid bilayer of cellular membranes, leading to acute dermal inflammation, erythema, and serious ocular damage[2].

The Aromatic Nitrile Pathway (Systemic Toxicity): A critical distinction in chemical safety is the physiological behavior of the cyano group (-CN). Unlike aliphatic nitriles, which undergo rapid oxidative dealkylation via hepatic cytochrome P450 enzymes to liberate highly toxic free cyanide (CN⁻), aromatic nitriles like this compound generally do not liberate free cyanide in vivo. Instead, they are metabolized primarily in the liver through hydrolysis into corresponding amides or conjugated with glycine for renal excretion[3]. While the acute cyanide poisoning risk is negligible, the compound still presents a significant hepatic burden and systemic toxicity, necessitating strict exposure controls.

Personal Protective Equipment (PPE) Matrix

A multi-layered approach to PPE is required to intercept the specific mechanistic hazards of this compound.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile or Butyl Rubber gloves (≥0.11 mm thickness)Provides a non-polar barrier against the hydrophobic aromatic ring, preventing dermal absorption and subsequent systemic distribution[2].
Eye/Face Protection ANSI Z87.1-compliant tight-fitting safety gogglesPrevents particulate ingress. The acidic nature of the dust can cause severe corneal damage upon contact with ocular fluid[2].
Body Protection Flame-resistant, fully buttoned laboratory coatMitigates the risk of static-induced dust ignition and provides a physical barrier against particulate settling on street clothing.
Respiratory Protection N95 or P100 particulate respirator (if handled outside a hood)Prevents inhalation of fine crystalline dust, which causes severe upper respiratory tract irritation and systemic absorption across alveolar membranes.

Operational Workflows & Engineering Controls

Organic powders, when finely divided, can form explosive dust-air mixtures. The friction from standard laboratory practices can generate static electricity, acting as an ignition source. The following self-validating workflow eliminates these risks.

Standard Operating Procedure: Preparative Weighing and Transfer

Step 1: Environmental Preparation Ensure your chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizing acids, which can trigger violent exothermic reactions with nitriles.

Step 2: Static Mitigation Place an anti-static ionizer fan near the analytical balance. Do not use standard plastic spatulas, which act as dielectric materials and accumulate static charge. Instead, utilize grounded stainless steel or PTFE-coated spatulas to dissipate charge safely.

Step 3: The Transfer Process Place a pre-tared, anti-static weigh boat on the balance. Transfer the crystalline solid slowly, keeping the source container as close to the weigh boat as possible. This minimizes the drop height, drastically reducing kinetic dust cloud formation.

Step 4: System Closure Once the target mass is achieved, immediately transfer the compound into the destination reaction flask. Seal the flask with a rubber septum before removing it from the fume hood. This guarantees that no residual dust escapes into the general laboratory environment.

Step 5: Chemical Decontamination Wipe down the balance, spatulas, and surrounding hood surfaces using a disposable cleanroom wipe dampened with a 1% sodium bicarbonate (


) solution.
The Science: The compound is poorly soluble in pure water due to its hydrophobic dimethylbenzene ring. The mildly basic bicarbonate solution deprotonates the carboxylic acid, converting it into a highly water-soluble sodium salt, ensuring complete and rapid removal from surfaces. Follow with a secondary wipe using deionized water.

Workflow Start Risk Assessment (CAS 90924-01-9) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood (Flow >100 fpm) Start->Hood Weighing Weighing & Transfer (Anti-Static Tools) PPE->Weighing Hood->Weighing Dust Dust Generation Risk? Weighing->Dust Respirator Don N95/P100 Respirator Dust->Respirator Yes Execution Chemical Execution (Closed System) Dust->Execution No Respirator->Execution Decon Decontamination (1% NaHCO3 Wipe) Execution->Decon Waste Waste Segregation (Solid Organic Waste) Decon->Waste

Operational workflow and decision matrix for handling this compound.

Emergency Response & Waste Logistics

Spill Protocol: Never use dry brushing to clean up a spill of this compound, as this aggressively generates airborne dust[4]. For minor benchtop spills, gently cover the powder with an inert, damp absorbent (such as wet sand or vermiculite) to suppress dust aerosolization. Sweep the suppressed mixture gently into a designated chemical waste container.

Waste Disposal: Dispose of the compound and all contaminated consumables (wipes, gloves, weigh boats) as Hazardous Solid Organic Waste . Do not flush any quantity down the sink. The compound is toxic to aquatic life with long-lasting effects[5]. Segregate this waste strictly from aqueous acidic waste to prevent any theoretical risk of hydrolysis and subsequent hazardous gas evolution under extreme conditions.

References

  • Title: Chemwatch GHS SDS - 4-AMINO-3-NITRO BENZONITRILE (Representative Aromatic Nitrile Toxicity) Source: Sdfine URL: [Link]

Sources

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